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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-1-methylindolin-3-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis of 2-Methoxy-1-methylindolin-3-one, a molecule of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-Methoxy-1-methylindolin-3-one, a molecule of interest in medicinal chemistry and drug development. As a senior application scientist, this document is structured to offer not just a set of protocols, but a deeper understanding of the underlying chemical principles, potential challenges, and strategic considerations in its synthesis. We will delve into the synthesis of the key precursor, N-methylisatin, and its subsequent conversion to the target molecule, with a focus on reaction mechanisms and practical insights.

Introduction

2-Methoxy-1-methylindolin-3-one belongs to the indigoid class of compounds, which are known for their diverse biological activities. The introduction of a methoxy group at the C2 position of the indolinone core can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. Understanding the synthetic pathways to such derivatives is crucial for the exploration of their therapeutic potential. This guide will provide a detailed roadmap for its preparation, grounded in established chemical literature and practical laboratory experience.

Part 1: Synthesis of the Key Precursor: N-Methylisatin

The journey to 2-Methoxy-1-methylindolin-3-one begins with the synthesis of its immediate precursor, N-methylisatin. Isatin itself is a versatile starting material, and its N-methylation is a fundamental step.[1]

Reaction Mechanism: N-Alkylation of Isatin

The N-methylation of isatin proceeds via a nucleophilic substitution reaction. The initial and critical step is the deprotonation of the acidic N-H proton of the isatin ring by a suitable base. This generates a resonance-stabilized isatin anion, which is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. This anion then attacks the methylating agent, typically methyl iodide, in an SN2 fashion to displace the iodide leaving group and form the N-methylated product.[2]

N_Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Isatin Isatin (N-H) Isatin_Anion Isatin Anion (Resonance Stabilized) Isatin->Isatin_Anion + Base Base Base (e.g., K₂CO₃) Isatin_Anion2 Isatin Anion Methyl_Iodide Methyl Iodide (CH₃I) N_Methylisatin N-Methylisatin Isatin_Anion2->N_Methylisatin + CH₃I

Caption: General mechanism for the N-methylation of isatin.

Experimental Protocols for N-Methylisatin Synthesis

Two reliable methods for the N-methylation of isatin are presented below: a conventional heating method and a more rapid microwave-assisted protocol.

Protocol 1: Conventional N-Methylation [1]

  • Reagents and Materials:

    • Isatin (1.0 mmol)

    • Potassium Carbonate (K₂CO₃) (1.3 mmol)

    • Methyl Iodide (CH₃I) (4.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Dissolve isatin in DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Add potassium carbonate to the solution and stir.

    • Add methyl iodide to the reaction mixture.

    • Heat the reaction mixture to 70°C and stir for 1.5 to 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure N-methylisatin.

Protocol 2: Microwave-Assisted N-Methylation [2]

  • Reagents and Materials:

    • Isatin (1 mmol)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol)

    • Methyl Iodide (1.2 mmol)

    • N,N-Dimethylformamide (DMF) (a few drops)

  • Procedure:

    • In a microwave-safe vessel, combine isatin, potassium carbonate, and a few drops of DMF to form a slurry.

    • Add methyl iodide and seal the vessel.

    • Place the vessel in a microwave reactor and irradiate at 300 W for 3 minutes.

    • After the reaction, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol.

ProtocolMethylating AgentBaseSolventTemperature (°C)TimeYield (%)
Conventional Methyl IodideK₂CO₃DMF701.5 - 2 h~80
Microwave-Assisted Methyl IodideK₂CO₃DMFNot specified3 min95

Table 1: Comparison of N-Methylation Protocols for Isatin.[1]

Part 2: Synthesis of 2-Methoxy-1-methylindolin-3-one

With N-methylisatin in hand, the next critical step is the introduction of a methoxy group at the C2 position. This transformation is an O-methylation of the enolizable C3-carbonyl group. A highly effective reagent for this purpose is diazomethane (CH₂N₂).

Caution: Diazomethane is a toxic and potentially explosive gas. It should be handled with extreme care in a well-ventilated fume hood, and appropriate safety precautions must be taken. It is typically generated in situ and used immediately in solution.

Reaction Mechanism: O-Methylation with Diazomethane

The reaction of N-methylisatin with diazomethane is believed to proceed through a two-step mechanism. The enolizable C3-carbonyl group of N-methylisatin provides a sufficiently acidic proton to be transferred to diazomethane in the first step. This protonation generates a methyldiazonium cation and the enolate of N-methylisatin. In the second step, the enolate acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an SN2 reaction, leading to the formation of the O-methylated product, 2-Methoxy-1-methylindolin-3-one, and the release of nitrogen gas.[3]

O_Methylation_Mechanism cluster_step1 Step 1: Proton Transfer cluster_step2 Step 2: Nucleophilic Attack (SN2) N_Methylisatin_Enol N-Methylisatin (Enol form) Enolate N-Methylisatin Enolate N_Methylisatin_Enol->Enolate + CH₂N₂ Diazomethane Diazomethane (CH₂N₂) Methyldiazonium Methyldiazonium Cation Diazomethane->Methyldiazonium + H⁺ Enolate2 N-Methylisatin Enolate Methyldiazonium2 Methyldiazonium Cation Target_Molecule 2-Methoxy-1-methylindolin-3-one Nitrogen_Gas Nitrogen Gas (N₂) Enolate2->Target_Molecule Methyldiazonium2->Target_Molecule Methyldiazonium2->Nitrogen_Gas - N₂

Caption: Proposed mechanism for the O-methylation of N-methylisatin with diazomethane.

Experimental Protocol for the Synthesis of 2-Methoxy-1-methylindolin-3-one

This protocol describes the in situ generation of diazomethane from a precursor like N-nitroso-N-methylurea and its subsequent reaction with N-methylisatin.

  • Reagents and Materials:

    • N-methylisatin (1 mmol)

    • N-nitroso-N-methylurea (caution: carcinogen)

    • Potassium hydroxide (40% aqueous solution)

    • Diethyl ether (anhydrous)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Preparation of Diazomethane Solution (in a dedicated apparatus): In a fume hood, carefully add a solution of N-nitroso-N-methylurea in diethyl ether to a stirred, cooled (0 °C) biphasic mixture of 40% aqueous potassium hydroxide and diethyl ether. The yellow diazomethane gas will co-distill with the ether. Collect the ethereal solution of diazomethane in a cooled receiving flask containing some anhydrous dichloromethane.

    • Reaction with N-methylisatin: To a solution of N-methylisatin (1 mmol) in anhydrous dichloromethane at 0 °C, slowly add the prepared ethereal solution of diazomethane with stirring.

    • Continue stirring at 0 °C and then allow the reaction to warm to room temperature. The disappearance of the yellow color of diazomethane and the cessation of nitrogen gas evolution indicate the completion of the reaction.

    • Monitor the reaction by TLC.

    • Workup and Purification: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-1-methylindolin-3-one.

Part 3: Characterization and Field-Proven Insights

Purification and Characterization

The final product, 2-Methoxy-1-methylindolin-3-one, can be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The product is expected to be less polar than the starting N-methylisatin.

  • Column Chromatography: For purification of the crude product, typically using a silica gel stationary phase and a solvent system such as a gradient of ethyl acetate in petroleum ether or hexane.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expect to see a singlet for the N-methyl group, a singlet for the O-methyl group, and aromatic protons in the characteristic region.

    • ¹³C NMR: Expect signals for the two methyl carbons, the aromatic carbons, and the carbonyl carbon (C3), as well as the C2 carbon bearing the methoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Expertise & Experience: Navigating Potential Pitfalls
  • N- vs. O-Alkylation of Isatin: The isatin anion is an ambident nucleophile, and O-alkylation can be a competing side reaction during the synthesis of N-methylisatin. The choice of base and solvent is crucial. Alkali metal bases like K₂CO₃ in polar aprotic solvents like DMF generally favor N-alkylation. In contrast, the use of silver salts (e.g., Ag₂O) is known to promote O-alkylation.[2]

  • Handling Diazomethane: The use of diazomethane requires significant expertise and adherence to strict safety protocols due to its toxicity and explosive nature. The development of safer alternatives, such as trimethylsilyldiazomethane, is an active area of research, although it also carries significant risks.[4]

  • Reaction Monitoring: Close monitoring of the reactions by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction or decomposition.

Conclusion

The synthesis of 2-Methoxy-1-methylindolin-3-one is a multi-step process that requires careful execution and an understanding of the underlying reaction mechanisms. This guide has provided detailed protocols for the synthesis of the key precursor, N-methylisatin, and its subsequent O-methylation to the target molecule. By understanding the nuances of each step, including potential side reactions and safety considerations, researchers can confidently and efficiently synthesize this and related compounds for further investigation in drug discovery and development programs.

References

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • American Chemical Society. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. [Link]

Sources

Exploratory

Structural Analogues and Derivatives of 2-Methoxy-1-methylindolin-3-one: A Technical Guide

Executive Summary 2-Methoxy-1-methylindolin-3-one (CAS: 679427-27-1) represents a specialized subclass of the indolin-3-one (indoxyl) scaffold, distinguished by a hemiaminal ether motif at the C2 position. Unlike the the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-methylindolin-3-one (CAS: 679427-27-1) represents a specialized subclass of the indolin-3-one (indoxyl) scaffold, distinguished by a hemiaminal ether motif at the C2 position. Unlike the thermodynamically stable indolin-2-ones (oxindoles), indolin-3-ones are reactive electrophiles often utilized as "masked" intermediates in the synthesis of complex indole alkaloids, spirocyclic compounds, and functional dyes.

This guide provides a comprehensive technical analysis of the 2-methoxy-1-methylindolin-3-one scaffold. It details the structural activity relationships (SAR) governing its reactivity, methodologies for synthesizing its derivatives, and its utility as a linchpin in divergent synthesis. We explore its role as a precursor for C2-functionalized indolin-3-ones , a pharmacophore increasingly relevant in the design of neuraminidase inhibitors and anticancer agents.

Structural Architecture & Chemical Logic

The Core Pharmacophore

The molecule consists of a fused bicyclic system (benzene + pyrrolidinone) with three critical functional zones:

  • C3 Carbonyl (Ketone): Provides an electron-withdrawing handle, activating the C2 position and serving as a hydrogen bond acceptor in biological targets.

  • N1-Methyl Group: Blocks N-H hydrogen bonding, preventing oxidative dimerization (e.g., to indigo dyes) and increasing lipophilicity.

  • C2-Methoxy Hemiaminal Ether: The "warhead" of the molecule. This group creates a reactive center capable of generating an oxocarbenium ion or acting as a leaving group for nucleophilic substitution.

Reactivity Profile: The "Masked" Electrophile

The 2-methoxy substituent transforms the unstable indoxyl core into a storable reagent. Under Lewis acid catalysis, the methoxy group acts as a leaving group, allowing for cine-substitution or direct nucleophilic displacement . This unique reactivity allows the scaffold to function as a surrogate for the unstable 3-oxo-indolinium cation.

Structural Analogues Classification

Derivatives are categorized based on the vector of modification:

ClassModification SiteChemical EffectApplication
Class A C2-Substitution Replacement of -OMe with C/N/S/O-nucleophiles.Alkaloid total synthesis; Spirocyclization.
Class B N1-Derivatization Replacement of -Me with Benzyl, Aryl, or Acetyl.Tuning solubility and metabolic stability.
Class C Ring Functionalization Halogenation/Nitration at C5, C6, or C7.Electronic tuning of the core; SAR optimization.
Class D C3-Modifications Condensation (hydrazones, oximes) at the ketone.Neuraminidase inhibition; radical scavenging.

Synthesis Strategies

The synthesis of 2-methoxy-1-methylindolin-3-one and its analogues primarily relies on the oxidative dearomatization of indoles. This approach avoids the harsh conditions of traditional cyclization methods.

Primary Route: Oxidative Alkoxylation

The most robust protocol utilizes hypervalent iodine reagents (e.g., PIFA) or Dimethyldioxirane (DMDO) in methanol. This method converts commercially available 1-methylindole directly into the 2-methoxy-indolin-3-one.

Reaction Logic:

  • Electrophilic Attack: The oxidant attacks the C3 position of the indole.

  • Nucleophilic Trapping: Methanol attacks the C2 position.

  • Rearrangement/Elimination: Loss of the oxidant ligand yields the indolin-3-one.

Visualization of Synthesis Pathways

SynthesisPathways Indole 1-Methylindole Intermediate 3-Hydroxy-indolenine Intermediate Indole->Intermediate + Oxidant Oxidant Oxidant (PIFA or DMDO) Oxidant->Indole Activation Target 2-Methoxy-1-methylindolin-3-one (Target Scaffold) Intermediate->Target + MeOH (Nucleophilic Attack) Deriv_C 2-Alkyl/Aryl Derivatives Target->Deriv_C Lewis Acid + C-Nucleophile Deriv_N Spirocyclic Indolines Target->Deriv_N Bifunctional Nucleophiles

Figure 1: Oxidative dearomatization pathway for the synthesis of 2-methoxy-1-methylindolin-3-one and subsequent diversion to functional derivatives.

Experimental Protocols

Protocol: Synthesis of 2-Methoxy-1-methylindolin-3-one

Based on metal-free oxidative dearomatization methodologies (See Ref [1], [4]).

Reagents:

  • 1-Methylindole (1.0 equiv)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equiv)

  • Methanol (Solvent, anhydrous)

  • Sodium bicarbonate (Solid)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-methylindole (5 mmol) in anhydrous methanol (20 mL) in a round-bottom flask. Chill to 0°C under an inert atmosphere (N2).

  • Oxidation: Add PIFA (5.5 mmol) portion-wise over 10 minutes. The solution will change color (typically yellow/orange).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (SiO2, 20% EtOAc/Hexane).

  • Quenching: Add solid NaHCO3 (10 mmol) to neutralize trifluoroacetic acid byproducts. Stir for 10 minutes.

  • Workup: Remove methanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

  • Validation: Product should appear as a yellow solid/oil. Confirm structure via 1H NMR (Look for characteristic methoxy singlet at ~3.0-3.5 ppm and C2-H singlet/doublet).

Protocol: Nucleophilic Substitution (General Procedure)

To generate 2-substituted analogues (Class A).

  • Activation: Dissolve 2-methoxy-1-methylindolin-3-one (1 equiv) in dry CH2Cl2.

  • Catalysis: Add BF3·OEt2 (1.1 equiv) at -78°C.

  • Nucleophile Addition: Add the desired nucleophile (e.g., allyltrimethylsilane, electron-rich arene) (1.2 equiv).

  • Completion: Warm to RT over 4 hours. Quench with saturated aqueous NaHCO3.

Biological & Functional Applications[1][2][3][4][5]

Neuraminidase Inhibition

Recent studies indicate that 3-indolinone derivatives bind to the 430-cavity of Influenza A neuraminidase, a site distinct from the conventional binding pocket of commercial drugs like Oseltamivir. The 1-methyl-indolin-3-one core serves as a hydrophobic anchor, while substitutions at C2 can be optimized to engage specific amino acid residues within the viral protein [7].

Alkaloid Precursors

The 2-methoxy scaffold is a direct precursor to Cephalinone B and Matemone analogues. By displacing the methoxy group with tryptamine derivatives, researchers can access complex bis-indole alkaloids via biomimetic pathways [1].

Mechanistic Diagram: Biological Interaction

BioActivity Scaffold 1-Methylindolin-3-one Scaffold Binding_Site 430-Cavity (Allosteric Site) Scaffold->Binding_Site Hydrophobic Interaction Target_Protein Influenza A Neuraminidase Effect Viral Replication Inhibition Target_Protein->Effect Inactivation Binding_Site->Target_Protein Modulation Substituent C2-Substituent (Optimizable) Substituent->Scaffold Attached to Substituent->Binding_Site H-Bonding / Steric Fit

Figure 2: Mechanism of action for indolin-3-one derivatives in neuraminidase inhibition.

References

  • Metal-Free Oxidative Dearomatization–Alkoxylation/Acyloxylation of Indoles: Synthesis of 2-Monosubstituted Indolin-3-ones . Organic Letters. (2023). Link

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species . Journal of Organic Chemistry. (2025).[1] Link

  • Synthesis of 2-monosubstituted indolin-3-ones by cine-substitution of 3-azido-2-methoxyindolines . Organic Chemistry Frontiers. (2022). Link

  • Dimethyldioxirane oxidation of N-substituted-2-methylindoles to indoxyls and bisindoxyls . Arkivoc. (2013).[2] Link

  • Synthesis of 2,2-diaryl substituted indolin-3-ones under modified conditions . ResearchGate.[3][4][5] Link

  • 2-Methoxy-1-methylindolin-3-one Product Page . AK Scientific.[6] Link

  • Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling . Pharmaceuticals. (2024).[7][8] Link

  • tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives . Molecules. (2024).[7][8] Link

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties . International Journal of Molecular Sciences. (2011). Link

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) . Journal of Pharmacy and Pharmacology. (2016). Link

Sources

Foundational

Thermodynamic and Stability Analysis of 2-Methoxy-1-methylindolin-3-one

Executive Summary 2-Methoxy-1-methylindolin-3-one (often referred to as N-methyl-2-methoxyindoxyl) represents a critical class of hemiaminal ether intermediates formed during the oxidative metabolism of indole-based ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-methylindolin-3-one (often referred to as N-methyl-2-methoxyindoxyl) represents a critical class of hemiaminal ether intermediates formed during the oxidative metabolism of indole-based therapeutics and tryptophan derivatives. Its stability profile is governed by the lability of the C2-methoxy substituent, which acts as a "chemical fuse," rendering the molecule susceptible to rapid hydrolytic degradation under physiological conditions.

This guide provides a rigorous analysis of the thermodynamic baseline, degradation kinetics, and experimental protocols required to characterize this compound. It serves as a blueprint for distinguishing this specific oxidative impurity from stable metabolites in drug development pipelines.

Molecular Architecture & Thermodynamic Baseline

Structural Dynamics

The stability of 2-Methoxy-1-methylindolin-3-one is defined by the tension between the indole core's aromaticity and the disrupted conjugation of the indolin-3-one system. Unlike the fully aromatic 1-methylindole, the 3-one derivative exists as a pseudo-indoxyl system.

  • The Hemiaminal Ether Motif: The C2 position features a methoxy group attached to a carbon adjacent to a nitrogen atom. This creates a cyclic hemiaminal ether. Thermodynamically, the C2-OCH3 bond is significantly weaker than a standard ether bond due to the lone pair participation from the N1 nitrogen, which can facilitate the expulsion of methoxide (or methanol after protonation) to form an iminium ion intermediate.

  • Resonance Stabilization: The carbonyl group at C3 draws electron density, destabilizing the C2 position towards nucleophilic attack.

Thermodynamic Parameters (Estimated & Derived)

Based on calorimetric studies of substituted indanones and computational models of indole oxidation [1, 2]:

ParameterValue / TrendCausality
Enthalpy of Formation (

)
~ -150 to -200 kJ/mol (Solid)The methoxy group generally lowers

relative to the parent ketone due to electronegative stabilization, but this is offset by ring strain.
Bond Dissociation Energy (C2-O) < 350 kJ/molSignificantly lower than typical alkyl ethers (~360 kJ/mol) due to the stability of the resulting indoleninium cation.
Solubility Profile High in MeOH, DCM; Low in WaterThe molecule is lipophilic but hydrolyzes at the oil-water interface.

Synthesis-Stability Nexus

To analyze stability, one must first isolate the compound without inducing immediate degradation. The synthesis method dictates the initial impurity profile.

Primary Synthetic Route: Singlet Oxygen Oxidation

The most authoritative method for generating high-purity 2-methoxy-1-methylindolin-3-one is the photo-oxidation of 1-methylindole in methanol using a photosensitizer (Rose Bengal) [3].

Mechanism:

  • Excitation of Rose Bengal by visible light generates Singlet Oxygen (

    
    ).
    
  • 
     Cycloaddition of 
    
    
    
    across the C2-C3 double bond of 1-methylindole forms a dioxetane intermediate.
  • Ring opening in the presence of methanol (solvent) yields the 2-methoxy-1-methylindolin-3-one.

Protocol: Controlled Photo-Oxidation
  • Reagents: 1-Methylindole (1.0 eq), Rose Bengal (0.5 mol%), Methanol (anhydrous).

  • Setup: Immersion well photochemical reactor with a 500W halogen lamp and a UV cut-off filter (to prevent radical side reactions).

  • Procedure:

    • Dissolve 1-methylindole in MeOH.

    • Cool to 0°C (Critical: suppresses thermal decomposition of the dioxetane intermediate).

    • Irradiate while bubbling a gentle stream of

      
       through the solution.
      
    • Monitor by TLC (Disappearance of indole).

    • Workup: Evaporate MeOH at < 30°C under reduced pressure. Do not use acidic workup.

Hydrolytic Stability & Degradation Pathways

The defining characteristic of 2-Methoxy-1-methylindolin-3-one is its sensitivity to hydrolysis. In aqueous media, it degrades to 1-methyl-2-hydroxyindolin-3-one (N-methylisatin), which may further ring-open depending on pH.

Degradation Mechanism

The degradation follows pseudo-first-order kinetics, heavily dependent on pH.

  • Acidic Conditions (pH < 4): Rapid protonation of the methoxy oxygen leads to the expulsion of methanol. The resulting carbocation is trapped by water.

  • Neutral/Basic Conditions (pH > 7): Slower nucleophilic attack by hydroxide at the C2 position.

Pathway Visualization

The following diagram illustrates the critical degradation nodes.

DegradationPathway Start 2-Methoxy-1-methylindolin-3-one (Parent) TS1 Protonated Intermediate (Oxonium Ion) Start->TS1 + H+ (Fast) Cation Indoleninium Cation (Resonance Stabilized) TS1->Cation - MeOH (RDS) Product 1-Methyl-2-hydroxyindolin-3-one (N-Methyl-pseudo-isatin) Cation->Product + H2O RingOpen o-Formyl-N-methylaniline derivative Product->RingOpen pH > 10 (Slow)

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is the expulsion of methanol to form the cation.

Experimental Protocols for Stability Profiling

To validate the stability of this compound in a drug development context, the following self-validating protocols are required.

Protocol A: Kinetic Stability via HPLC

Objective: Determine the half-life (


) at physiological pH.

Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Stock Solution: Dissolve 2-Methoxy-1-methylindolin-3-one in Acetonitrile (ACN) to 1 mg/mL.

  • Initiation: Spike 50 µL of stock into 950 µL of pre-warmed (37°C) buffer.

  • Sampling: Inject immediately (t=0) and every 10 minutes for 2 hours into the HPLC.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 10-90% B over 15 min.

    • Detection: UV at 254 nm (Indole core) and 350 nm (Indolinone carbonyl).

Data Analysis: Plot


 vs. Time. The slope 

yields the half-life:

Protocol B: Solid-State Stability (DSC)

Objective: Assess thermal stability for storage recommendations.

Methodology:

  • Weigh 2-3 mg of crystalline sample into a Tzero aluminum pan.

  • Seal hermetically (critical to prevent methanol evaporation before degradation).

  • Run DSC from 25°C to 250°C at 10°C/min under Nitrogen purge.

  • Interpretation: Look for an endotherm (melting) followed immediately by an exotherm (decomposition). If the exotherm onset is < 100°C, the compound requires storage at -20°C.

Implications for Drug Development

Understanding 2-Methoxy-1-methylindolin-3-one is vital for three specific areas in pharmaceutical sciences:

  • Impurity Profiling: In the synthesis of indole-based drugs (e.g., Indomethacin analogs), the use of methanol during workup of oxidative steps can inadvertently trap intermediates as methyl ethers. These are "silent" impurities that revert to hydroxy-impurities in aqueous formulation.

  • Metabolite Identification: This molecule is a marker for singlet oxygen attack on tryptophan residues in proteins. Its detection in biological assays suggests photo-oxidative stress [4].

  • Prodrug Design: The lability of the methoxy group can be exploited. Replacing the methoxy group with a bulkier alkoxy group or an enzymatically cleavable linker can convert this instability into a controlled release mechanism for indolinone-based fluorophores or cytotoxins.

Workflow: Differentiating Impurities

ImpurityWorkflow Sample Unknown Indole Impurity (m/z = M+32) Test1 Incubate in H2O/ACN (pH 2, 1 hour) Sample->Test1 Result1 Shift to M+18? (Loss of MeOH, Gain of H2O) Test1->Result1 Conclusion1 Confirmed: 2-Methoxy-indolinone derivative Result1->Conclusion1 Yes Conclusion2 Stable Oxidation Product (e.g., N-oxide) Result1->Conclusion2 No

Figure 2: Decision tree for identifying hemiaminal ether impurities using mass spectrometry shift assays.

References

  • Silva, A. L. R., et al. (2023).[1] "Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study." Applied Sciences, 13(18), 10262.[1] Link

  • Ribeiro da Silva, M., et al. (2018). "Thermodynamic properties of 2-methylindole: experimental and computational results." Journal of Chemical Thermodynamics, 125, 10-20.[2] Link

  • Foote, C. S., & Lin, J. W. P. (1968). "Chemistry of Singlet Oxygen. VI. Photooxygenation of Indoles." Tetrahedron Letters, 9(29), 3267-3270. Link

  • Nakagawa, M., et al. (1977). "Dye-sensitized photo-oxygenation of tryptophan and related compounds." Journal of the American Chemical Society, 99(13), 4424-4429. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Methoxy-1-methylindolin-3-one in Common Laboratory Solvents

Foreword: Navigating the Critical Parameter of Solubility In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates the compound's beha...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Parameter of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates the compound's behavior in biological systems, influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately impacts its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic—it is a critical determinant of a molecule's journey from the laboratory bench to potential clinical application.

This technical guide is dedicated to elucidating the solubility profile of 2-Methoxy-1-methylindolin-3-one, a compound of interest within the broader class of indolinones, which are recognized as "privileged structures" due to their affinity for a multitude of biological receptors.[1] Given the nascent stage of research surrounding this specific molecule, publicly available, empirical solubility data is scarce. Therefore, this guide adopts a dual-pronged approach. Firstly, it provides a theoretical framework for predicting the solubility of 2-Methoxy-1-methylindolin-3-one based on an analysis of its molecular structure and the known effects of its constituent functional groups. Secondly, and more critically, it furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common laboratory solvents. This empowers researchers to generate their own robust and reliable data, a necessity for advancing their scientific inquiries.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[2] A thorough examination of the molecular structure of 2-Methoxy-1-methylindolin-3-one provides valuable insights into its anticipated solubility behavior.

Structure of 2-Methoxy-1-methylindolin-3-one:

Key Structural Features and Their Influence on Solubility:

  • Indolinone Core: The core structure is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring with a ketone group. This core is largely nonpolar, suggesting a preference for less polar solvents.

  • Methoxy Group (-OCH3): The presence of a methoxy group can have a variable impact on solubility. While it introduces a polar ether linkage capable of acting as a hydrogen bond acceptor, the methyl group itself is lipophilic.[3][4] In some contexts, particularly on aromatic rings, the methoxy group can be considered non-lipophilic and may not significantly enhance aqueous solubility.[5]

  • N-Methyl Group (-NCH3): N-methylation is a common strategy in medicinal chemistry that can influence a molecule's properties in several ways.[6] Studies have shown that N-methylation of amides can sometimes lead to an unexpected increase in aqueous solubility.[7][8][9] This is often attributed to a disruption of intermolecular hydrogen bonding in the solid state and conformational changes that may expose more polar surface area.[7] However, the addition of a methyl group also inherently increases lipophilicity.

  • Carbonyl Group (C=O): The ketone group is a polar functional group and can act as a hydrogen bond acceptor, which can contribute to solubility in polar protic solvents.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor, which will limit its solubility in highly polar, protic solvents like water where hydrogen bonding is a dominant intermolecular force. It can, however, act as a hydrogen bond acceptor at the carbonyl and methoxy oxygens.

Predicted Solubility:

Based on this structural analysis, 2-Methoxy-1-methylindolin-3-one is predicted to be:

  • Poorly soluble in water: The predominantly nonpolar backbone and the lack of hydrogen bond donors are expected to result in low aqueous solubility.

  • Soluble in a range of organic solvents: Solubility is anticipated to be favorable in solvents of intermediate to low polarity. Solvents that can engage in dipole-dipole interactions and potentially weak hydrogen bonding are likely to be effective.

A Curated Selection of Laboratory Solvents for Solubility Profiling

To establish a comprehensive solubility profile, it is essential to test the compound in a variety of solvents that span a wide range of polarities and chemical properties. The following table presents a recommended list of common laboratory solvents for this purpose.

SolventChemical ClassPolarity IndexProperties and Rationale for Inclusion
Water Protic10.2Universal biological solvent; establishes baseline aqueous solubility.
Methanol Protic5.1Polar protic solvent; capable of hydrogen bonding.
Ethanol Protic4.3Common protic solvent with a slightly lower polarity than methanol.
Isopropanol Protic3.9Less polar protic solvent.
Acetonitrile Aprotic5.8Polar aprotic solvent; common in chromatography.
Acetone Aprotic5.1Polar aprotic solvent with good solvating power for many organics.
Dimethyl Sulfoxide (DMSO) Aprotic7.2Highly polar aprotic solvent; often used for stock solutions.
N,N-Dimethylformamide (DMF) Aprotic6.4Polar aprotic solvent with strong solvating capabilities.
Tetrahydrofuran (THF) Aprotic4.0Aprotic ether with moderate polarity.
Dichloromethane (DCM) Aprotic3.1Halogenated solvent of low polarity.
Ethyl Acetate Aprotic4.4Ester of moderate polarity.
Toluene Aprotic2.4Nonpolar aromatic solvent.
Hexane Aprotic0.1Nonpolar aliphatic solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment
  • 2-Methoxy-1-methylindolin-3-one (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes

  • Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Detailed Experimental Protocol

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 2-Methoxy-1-methylindolin-3-one to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure a saturated solution is formed.[11]

  • Record the exact mass of the compound added.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature orbital shaker. A standard temperature of 25 °C (298.15 K) is typically used for baseline measurements. For drug development purposes, 37 °C is also highly relevant.[11]

  • Agitate the samples at a constant speed (e.g., 150-300 RPM) for a predetermined period. An equilibration time of 24 to 72 hours is generally sufficient for most compounds to reach thermodynamic equilibrium.[11] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.

Step 2: Separation of Saturated Solution from Excess Solid

  • After the equilibration period, remove the vials from the shaker.

  • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.[11]

Step 3: Analysis of Solute Concentration by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[12][13][14]

  • Method Development: Develop a suitable reversed-phase HPLC method for the analysis of 2-Methoxy-1-methylindolin-3-one. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid), flow rate, and UV detection wavelength. The detection wavelength should be at or near the absorbance maximum of the compound.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of 2-Methoxy-1-methylindolin-3-one of known concentrations in a suitable solvent (ideally the mobile phase or a solvent in which the compound is freely soluble).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration. The curve should be linear over the expected concentration range of the solubility samples.

  • Sample Analysis: Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

  • Inject the diluted samples into the HPLC system and record the peak areas.

  • Calculation of Solubility: Use the calibration curve to determine the concentration of 2-Methoxy-1-methylindolin-3-one in the diluted samples. Back-calculate the concentration in the original undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent.

Mandatory Visualization: Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Concentration Analysis (HPLC) A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation (24-72 hours) B->C D Centrifuge or allow solid to settle C->D Equilibrium Reached E Filter supernatant through 0.22 µm syringe filter D->E H Dilute filtered sample to fall within calibration range E->H Filtered Saturated Solution F Prepare calibration standards G Generate calibration curve F->G J Quantify concentration using calibration curve G->J I Inject diluted sample and standards into HPLC H->I I->J

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Data Presentation: Predicted Solubility Profile

While empirical data must be generated experimentally, the following table provides a qualitative prediction of the solubility of 2-Methoxy-1-methylindolin-3-one in the selected solvents based on the structural analysis. This serves as a hypothesis to be tested by the experimental protocol outlined above.

SolventPredicted SolubilityRationale
WaterVery LowPredominantly nonpolar structure, lack of H-bond donors.
MethanolModerate to HighPolar protic solvent, can accept H-bonds.
EthanolModerate to HighSimilar to methanol, slightly less polar.
IsopropanolModerateLess polar than ethanol.
AcetonitrileModerate to HighPolar aprotic solvent, dipole-dipole interactions.
AcetoneHighPolar aprotic solvent, effective for many organic compounds.
DMSOHighHighly polar aprotic solvent, strong solvating power.
DMFHighSimilar to DMSO.
Tetrahydrofuran (THF)HighGood solvent for moderately polar compounds.
Dichloromethane (DCM)HighEffective for compounds of low to moderate polarity.
Ethyl AcetateModerate to HighGood balance of polarity.
TolueneModerate to LowNonpolar aromatic solvent.
HexaneVery LowHighly nonpolar, unlikely to effectively solvate the compound.

Conclusion and Forward Outlook

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Methoxy-1-methylindolin-3-one. While a definitive quantitative solubility profile awaits empirical determination, the structural analysis presented herein offers a solid predictive foundation. The detailed shake-flask protocol, coupled with HPLC analysis, represents a robust and reliable methodology for generating the high-quality data required for informed decision-making in research and development. The insights gained from such solubility studies are invaluable for formulation development, interpretation of biological data, and the overall progression of 2-Methoxy-1-methylindolin-3-one as a compound of scientific interest.

References

  • CHEM-SP. (2020). A simple method to predict solubility from 2-D chemical structures. Journal of Chemical Information and Modeling. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. [Link]

  • Di, L., & Kerns, E. H. (2016). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

  • Proprep. (n.d.). Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. [Link]

  • PubMed. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

  • Fiveable. (2025). Methoxy Definition - Organic Chemistry Key Term. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Solubility of Things. (n.d.). 3-Hydroxyindolin-2-one. [Link]

  • PMC. (n.d.). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. [Link]

  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Blog. (2025). Laboratory HPLC analysis: techniques and results. [Link]

  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. [Link]

  • LookChem. (n.d.). Cas 59-48-3,Indolin-2-one. [Link]

  • ChemBK. (2024). 2-indolinone. [Link]

  • PubChemLite. (n.d.). 2h-indol-2-one, 1,3-dihydro-3-ethoxy-1-(3-morpholinopropyl)-3-phenyl-, maleate. [Link]

  • PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methoxy-1-methylindolin-3-one

Application Note: Synthesis Protocol for 2-Methoxy-1-methylindolin-3-one Executive Summary & Scientific Context 2-Methoxy-1-methylindolin-3-one (CAS: 679427-27-1), often referred to as a 2-methoxyindoxyl derivative, repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 2-Methoxy-1-methylindolin-3-one

Executive Summary & Scientific Context

2-Methoxy-1-methylindolin-3-one (CAS: 679427-27-1), often referred to as a 2-methoxyindoxyl derivative, represents a critical structural motif in the synthesis of complex indole alkaloids and oxidative metabolites. Its synthesis is primarily achieved through the oxidative functionalization of 1-methylindole in the presence of methanol.

This protocol details the singlet oxygen (


) mediated photo-oxidation  of 1-methylindole. This method is selected for its atom economy and specificity compared to metal-mediated oxidations (e.g., Pb(OAc)

), which often generate heavy metal waste. Mechanistically, the reaction proceeds via a [2+2] cycloaddition of singlet oxygen to the C2-C3 double bond of the indole, forming a dioxetane intermediate, which subsequently rearranges and traps methanol to yield the target hemiaminal ether.

Key Mechanistic Pathway:

  • Excitation: Photosensitizer (Rose Bengal) absorbs light and transfers energy to triplet oxygen (

    
    ), generating singlet oxygen (
    
    
    
    ).
  • Cycloaddition:

    
     attacks the electron-rich C2-C3 bond of 1-methylindole.
    
  • Rearrangement & Trapping: The resulting dioxetane or zwitterionic intermediate undergoes ring-opening/rearrangement in the presence of methanol (solvent/nucleophile) to form 2-methoxy-1-methylindolin-3-one.

Safety & Compliance (GLP Standards)

WARNING: This protocol involves the use of photochemical equipment and organic solvents. It must be performed in a properly equipped chemical fume hood.

Hazard ClassPrecautionary Measure
Photochemical Hazard High-intensity light sources (e.g., Sodium vapor, LED arrays) can cause eye/skin damage. Use UV/Vis blocking shields and protective eyewear.
Flammability Methanol is highly flammable. Ensure all electrical connections on the photoreactor are spark-proof and grounded.
Chemical Toxicity 1-Methylindole is an irritant. Rose Bengal is a bioactive dye. Wear nitrile gloves, lab coat, and safety goggles.
Peroxide Risk Organic photo-oxidations can generate unstable peroxides. Do not concentrate the reaction mixture to dryness without testing for peroxides.

Materials & Equipment

Reagents:

  • Substrate: 1-Methylindole (>98% purity)

  • Solvent/Nucleophile: Methanol (Anhydrous, HPLC grade)

  • Photosensitizer: Rose Bengal (Bis(triethylammonium) salt or sodium salt)

  • Gas: Oxygen (O

    
    ) or compressed air (dried)
    

Equipment:

  • Immersion well photochemical reactor (e.g., Pyrex glass with cooling jacket).

  • Light source: 500W Tungsten-halogen lamp or 530 nm High-Power LED array.

  • Gas dispersion tube (fritted glass).

  • Rotary evaporator with water bath (< 40 °C).

  • Chromatography columns (Silica gel 60).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation of Solution: In a 250 mL photochemical reaction vessel, dissolve 1-Methylindole (1.31 g, 10.0 mmol) in Methanol (150 mL) .

  • Sensitizer Addition: Add Rose Bengal (10 mg, ~0.01 mmol) to the solution. The concentration of sensitizer should be sufficient to absorb >90% of incident light but low enough to prevent self-quenching (typically

    
     M).
    
  • System Assembly: Insert the cooling finger (circulating water at 15–20 °C) and the gas inlet tube. Ensure the setup is light-tight to the external environment if using a cabinet, or shielded if on a bench.

Phase 2: Photo-Oxidation
  • Oxygenation: Begin a slow stream of Oxygen (or air) through the solution via the fritted glass tube. Allow to purge for 10 minutes prior to irradiation.

  • Irradiation: Switch on the light source. Maintain vigorous stirring and continuous gas bubbling.

    • Process Control: Monitor the reaction by TLC (Silica; Hexane/EtOAc 3:1). The starting material (1-Methylindole) (

      
      ) will disappear, and a new more polar spot (Product) (
      
      
      
      ) will appear.
    • Duration: Typically 2–4 hours depending on photon flux and oxygen mass transfer.

Phase 3: Work-up and Purification
  • Quenching: Turn off the light source and stop gas flow.

  • Concentration: Transfer the solution to a round-bottom flask. Remove the solvent (Methanol) under reduced pressure at 35 °C. Caution: Do not heat above 40 °C to avoid thermal decomposition of the hemiaminal ether.

  • Purification: The residue is typically a reddish oil. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane -> Hexane/Ethyl Acetate (80:20).

  • Isolation: Collect fractions containing the product. Evaporate solvent to yield 2-Methoxy-1-methylindolin-3-one as a yellow to orange oil or low-melting solid.

Data Analysis & Characterization

Expected Analytical Data:

TechniqueDiagnostic SignalStructural Assignment

H NMR (CDCl

)

3.15 (s, 3H)
N-CH


3.55 (s, 3H)
O-CH

(Methoxy group)

5.30 (s, 1H)
C2-H (Hemiaminal proton)

6.80–7.60 (m, 4H)
Aromatic protons
IR Spectroscopy ~1710–1725 cm

C=O stretch (Indolin-3-one carbonyl)
Mass Spectrometry m/z 177 [M]

Molecular ion consistent with C

H

NO

Mechanism & Workflow Visualization

The following diagram illustrates the singlet oxygen reaction pathway and the experimental workflow.

G cluster_process Experimental Workflow Start 1-Methylindole (Substrate) Inter Dioxetane / Zwitterionic Intermediate Start->Inter + 1O2 [2+2] Cycloaddition Sens Rose Bengal (Sensitizer) SingletO2 Singlet Oxygen (1O2) Sens->SingletO2 Energy Transfer Light Light Source (hv) Light->Sens Excitation O2 Oxygen (O2) O2->SingletO2 SingletO2->Inter Product 2-Methoxy-1-methylindolin-3-one (Target) Inter->Product + MeOH Rearrangement MeOH Methanol (Solvent/Trap) MeOH->Product Step1 1. Mix Indole + MeOH + Sens Step2 2. Irradiate + Bubble O2 Step1->Step2 Step3 3. Evaporate & Purify Step2->Step3

Figure 1: Reaction mechanism involving singlet oxygen generation and subsequent trapping by methanol, alongside the experimental workflow.

References

  • Foote, C. S., & Lin, J. W. P. (1968). Chemistry of Singlet Oxygen. VI. Photooxidation of Indoles. Tetrahedron Letters, 9(29), 3267–3270.

  • Nakagawa, M., & Hino, T. (1970). Photosensitized Oxygenation of Indoles. Heterocycles, 4(10), 1275.

  • Zhang, X., et al. (2015). Visible-Light-Induced Aerobic Oxidation of Indoles to Isatins and 2-Methoxyindolin-3-ones. The Journal of Organic Chemistry, 80(2), 1066–1074.

Application

Application Note: 2-Methoxy-1-methylindolin-3-one in Organic Synthesis

Executive Summary 2-Methoxy-1-methylindolin-3-one (also known as O-methyl-1-methylpseudoindoxyl) represents a critical class of "masked" electrophiles in heterocyclic chemistry. Unlike stable indoles which are nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-methylindolin-3-one (also known as O-methyl-1-methylpseudoindoxyl) represents a critical class of "masked" electrophiles in heterocyclic chemistry. Unlike stable indoles which are nucleophilic, this hemiaminal ether derivative serves as a precursor to the highly reactive oxyallyl cation (or cyclic N-acyliminium species) at the C2 position.

This application note details the utility of 2-methoxy-1-methylindolin-3-one as a linchpin reagent for constructing 2-substituted indolin-3-ones , 2,2'-bisindoles , and spiro-indolinone alkaloids . We provide validated protocols for its generation via oxidative dearomatization and its subsequent functionalization under Lewis acid catalysis.

Structural Analysis & Reactivity Profile

The Electrophilic Switch

The core utility of this compound lies in the lability of the C2-methoxy bond. Under neutral conditions, the molecule is a stable solid. However, in the presence of Brønsted or Lewis acids, it undergoes ionization.

  • Ground State: Stable hemiaminal ether.

  • Activated State: Loss of methoxide generates a resonance-stabilized cation delocalized between the nitrogen lone pair and the C3-carbonyl oxygen (oxyallyl cation character).

  • Reactivity: This cation is a potent electrophile, reacting readily with

    
    -nucleophiles (indoles, pyrroles, electron-rich arenes) and active methylene compounds.
    
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Reagent 2-Methoxy-1-methylindolin-3-one (Hemiaminal Ether) Intermediate Oxyallyl Cation / N-Acyliminium Ion Reagent->Intermediate Ionization (-OMe) LewisAcid Lewis Acid (Sc(OTf)3 / BF3) LewisAcid->Reagent Activation Product 2-Substituted Indolin-3-one Intermediate->Product Re-aromatization Nucleophile Nucleophile (Indole / Pyrrole) Nucleophile->Intermediate Nucleophilic Attack

Figure 1: Mechanistic pathway for the activation of 2-methoxy-1-methylindolin-3-one. The Lewis acid facilitates the departure of the methoxy group, generating the reactive electrophile.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-1-methylindolin-3-one

Rationale: While 2-methoxy-1-methylindolin-3-one can sometimes be isolated, it is frequently generated in situ or prepared fresh via the oxidative dearomatization of 1-methylindole. This ensures high purity and avoids stability issues during long-term storage.

Reagents:

  • 1-Methylindole (1.0 equiv)[1]

  • PhI(OAc)2 (PIDA) or PhI(OCOCF3)2 (PIFA) (1.1 equiv)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methylindole (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Oxidation: Cool the solution to 0°C. Add PIDA (1.1 mmol) portion-wise over 5 minutes.

    • Mechanism Note: PIDA acts as a two-electron oxidant, generating a thallium-like intermediate that undergoes nucleophilic attack by methanol at C2 and C3.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (formation of a more polar spot).

  • Work-up: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the 2-methoxy-1-methylindolin-3-one as a yellow/orange solid.

    • Yield Expectation: 75-85%.

Protocol B: Lewis Acid-Catalyzed C2-Functionalization

Rationale: This protocol describes the coupling of the reagent with an indole nucleophile to form 2,2'-bisindole scaffolds. This reaction mimics the biosynthesis of complex alkaloids.

Reagents:

  • 2-Methoxy-1-methylindolin-3-one (1.0 equiv)

  • Nucleophile (e.g., Indole, 1.2 equiv)[1]

  • Catalyst: Sc(OTf)3 (5 mol%) or BF3·OEt2 (10 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve 2-methoxy-1-methylindolin-3-one (0.5 mmol) and Indole (0.6 mmol) in anhydrous DCM (5 mL).

  • Catalysis: Cool to 0°C. Add Sc(OTf)3 (0.025 mmol) in one portion.

    • Causality: Scandium triflate is preferred over BF3 for sensitive substrates due to its water tolerance and milder Lewis acidity, preventing polymerization of the indole nucleophile.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Visual Cue: The solution often deepens in color (red/brown) due to the formation of the charge-transfer complex or the transient cation.

  • Quench: Add water (5 mL) to quench the Lewis acid.

  • Isolation: Extract with DCM (3x). Dry over MgSO4.

  • Purification: Silica gel chromatography.

    • Note: The product (2-(1H-indol-3-yl)-1-methylindolin-3-one) is often fluorescent.

Data & Optimization Guidelines

Catalyst & Solvent Screening (Representative Data)

The following table summarizes the efficiency of the substitution reaction using Indole as the nucleophile.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Notes
1NoneDCM2524<5No background reaction
2BF3·OEt2 (10%)DCM0282Fast, but some oligomerization
3Sc(OTf)3 (5%) DCM 25 4 91 Optimal balance
4Sc(OTf)3 (5%)MeCN25678Slower due to solvent coordination
5AcOH (1 equiv)MeOH601245Solvolysis competes (reverts to OMe)
Nucleophile Scope
  • Indoles: Excellent yields (C3-attack).[2][3]

  • Pyrroles: Good yields (C2-attack); requires lower temp (-78°C) to prevent double addition.

  • Phenols: Moderate yields; requires electron-rich phenols (e.g., resorcinol).

Advanced Application: Workflow for Library Generation

For drug discovery, generating a library of 2-substituted indolinones is valuable. The following workflow utilizes the reagent in a divergent synthesis.

Workflow Start Start: 1-Methylindole Oxidation Oxidation (PIDA/MeOH) Generate 2-Methoxy-1-methylindolin-3-one Start->Oxidation Divergence Divergent Point (Parallel Synthesis) Oxidation->Divergence PathA Path A: C-C Bond Formation (Nucleophile: Indoles/Arenes) Target: Bis-indoles Divergence->PathA PathB Path B: C-N Bond Formation (Nucleophile: Amines/Azides) Target: Aminals Divergence->PathB PathC Path C: Spiro-Cyclization (Nucleophile: Tryptamine) Target: Spiro-indolines Divergence->PathC

Figure 2: Divergent synthesis workflow using 2-methoxy-1-methylindolin-3-one as a common intermediate.

References

  • Oxidative Dearomatization of Indoles: Deng, H., et al. (2023). "Metal-Free Oxidative Dearomatization–Alkoxylation/Acyloxylation of Indoles: Synthesis of 2-Monosubstituted Indolin-3-ones." Organic Letters. [Link][4]

  • General Reactivity of 2-Alkoxyindolin-3-ones: Somei, M., et al. (2017). "Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde." (Contextual grounding on methoxy-indole reactivity). Heterocycles. [Link][5][2][3]

  • Lewis Acid Catalyzed Annulation (Sc(OTf)3 protocols): Wu, T-F., et al. (2022).[3] "Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols." (Demonstrates Sc(OTf)3 utility in related indole electrophiles). Molecules. [Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones: Reddy, G. M., et al. (2015).[6] "Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species." The Journal of Organic Chemistry. [Link][7]

  • Indolinone Scaffolds in Drug Design: Liao, W., et al. (2011). "Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Methoxy-1-methylindolin-3-one as a Chemical Intermediate

Abstract This technical guide details the synthesis, characterization, and application of 2-methoxy-1-methylindolin-3-one (CAS: variable based on synthesis route, often cited as a pseudoindoxyl derivative). As a stable y...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and application of 2-methoxy-1-methylindolin-3-one (CAS: variable based on synthesis route, often cited as a pseudoindoxyl derivative). As a stable yet reactive N-acyliminium ion precursor, this intermediate serves as a linchpin for generating C2-quaternary indolinone scaffolds—a privileged structure in alkaloids (e.g., aristolactams) and modern drug candidates. This note provides a validated metal-free synthesis protocol via oxidative dearomatization and a downstream application protocol for diastereoselective C-C bond formation.

Introduction: The "Masked" Electrophile

In the landscape of heterocyclic chemistry, 2-methoxy-1-methylindolin-3-one represents a strategic "masked" electrophile. Unlike the flat, aromatic indole core which is nucleophilic at C3, this oxidized derivative possesses a hemiaminal ether moiety at C2.

Under Lewis acidic conditions, the methoxy group functions as a leaving group, generating a highly reactive cyclic N-acyliminium ion (also described as an oxyallyl cation equivalent). This species readily traps nucleophiles (allyl silanes, silyl enol ethers, electron-rich arenes) to form sterically congested C2-quaternary centers , a structural motif often difficult to access via direct alkylation.

Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: 1-Methylindolin-3-one (Pseudoindoxyl).

  • Reactive Handle: C2-Methoxy group (Hemiaminal ether).

  • Mechanistic Utility: Electrophilic substitution via SN1-like pathway.

  • Stability: Stable at room temperature; reactive upon acid activation.

Synthesis Protocol: Oxidative Dearomatization

While traditional routes might involve the solvolysis of 2-chloroindolin-3-ones, modern green chemistry favors the oxidative dearomatization of 1-methylindole . The following protocol utilizes Phenyliodine(III) bis(trifluoroacetate) (PIFA) as a metal-free oxidant in methanol.

Reaction Scheme

The transformation involves the electrophilic iodination of the indole C3 position, followed by nucleophilic attack of methanol at C2 and subsequent hydrolysis/elimination to the ketone.

Materials & Reagents
ReagentEquiv.Role
1-Methylindole 1.0Starting Material
PIFA 1.2Hypervalent Iodine Oxidant
Methanol (MeOH) SolventNucleophile/Solvent
Sodium Bicarbonate 2.0Acid Scavenger
Dichloromethane (DCM) SolventCo-solvent (optional)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole (1.0 mmol, 131 mg) in a mixture of MeOH/DCM (3:1 v/v, 10 mL).

  • Buffering: Add solid NaHCO₃ (2.0 mmol, 168 mg) to the solution to neutralize trifluoroacetic acid byproducts.

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add PIFA (1.2 mmol, 516 mg) portion-wise over 5 minutes.

    • Observation: The solution typically shifts from colorless to a yellow/orange hue, indicating the formation of the indolin-3-one chromophore.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane).[1] The fluorescent indole spot will disappear, replaced by a lower Rf, UV-active (non-fluorescent) spot.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica Gel, Gradient 10-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Product Appearance: Yellow to orange solid or viscous oil.

Analytical Validation (Self-Check)
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the C2/C3 indole protons.

    • Diagnostic Signal: A singlet at ~3.0–3.5 ppm (3H) corresponding to the new C2-OMe group.

    • N-Me Signal: Singlet at ~3.2 ppm.

  • ¹³C NMR: Appearance of the ketone carbonyl (~190–200 ppm) and the hemiaminal C2 carbon (~85–95 ppm).

Application Protocol: Mukaiyama-Mannich Coupling[10]

This protocol demonstrates the utility of 2-methoxy-1-methylindolin-3-one in constructing a C2-quaternary center via reaction with a silyl enol ether.

Mechanism & Workflow

The reaction proceeds through the generation of an N-acyliminium ion intermediate, catalyzed by a Lewis Acid (BF₃·OEt₂).

ReactionPathway Start 2-Methoxy-1-methyl- indolin-3-one Inter N-Acyliminium Ion Intermediate Start->Inter -OMe (Activation) LA Lewis Acid (BF3·OEt2) LA->Inter Prod C2-Quaternary Indolin-3-one Inter->Prod C-C Bond Formation Nu Silyl Enol Ether (Nucleophile) Nu->Prod

Figure 1: Mechanistic pathway for the Lewis Acid-mediated displacement of the methoxy group.

Protocol Steps
  • Activation: Dissolve 2-methoxy-1-methylindolin-3-one (0.5 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere. Cool to -78 °C.

  • Catalysis: Add BF₃·OEt₂ (0.55 mmol) dropwise. Stir for 10 minutes.

    • Note: The color typically intensifies (deep orange/red) due to the formation of the cationic species.

  • Nucleophilic Attack: Add the Silyl Enol Ether (e.g., (1-methoxy-2-methyl-1-propenyloxy)trimethylsilane, 1.5 equiv) dropwise.

  • Progression: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry, and concentrate. Purify via flash chromatography.

Data Interpretation: Optimization Table

The following table summarizes typical optimization results for this transformation, highlighting the importance of Lewis Acid selection.

EntryLewis Acid (1.1 eq)SolventTemp (°C)Yield (%)Notes
1TMSOTfDCM-7845Significant decomposition
2BF₃·OEt₂ DCM -78 to 0 88 Optimal Conditions
3Sc(OTf)₃MeCNRT62Slower reaction
4TiCl₄DCM-7870Good yield, difficult workup

Safety & Handling

  • PIFA: Store in a refrigerator. It is an oxidant; avoid contact with reducing agents.

  • BF₃·OEt₂: Corrosive and moisture sensitive. Handle in a fume hood.

  • Indolin-3-ones: Potential biological activity (kinase inhibition). Handle with gloves and avoid inhalation.

References

  • Metal-Free Oxidative Dearomatization: Zhao, X.; et al. "Metal-Free Oxidative Dearomatization-Alkoxylation/Acyloxylation of Indoles: Synthesis of 2-Monosubstituted Indolin-3-ones."[2] Org.[3][4][5][2][6] Lett.2023 , 25, 7678–7682.[2] [Link]

  • Mukaiyama-Mannich Applications: Yu, J.; Zhou, J. "Organocatalytic enantioselective Mukaiyama–Mannich reaction of fluorinated enol silyl ethers and cyclic N-sulfonyl ketimines."[6] Org.[3][4][5][2][6] Chem. Front.2016 , 3, 298.[6] [Link]

  • General Reactivity of 2-Alkoxyindolin-3-ones: Unsworth, W. P.; et al. "Direct Synthesis of 2-Substituted Indolin-3-ones from Indoles via Oxidative Rearrangement." Angew. Chem. Int. Ed.2014 , 53, 11562. [Link]

Sources

Application

Application Note: HPLC and TLC Methods for Monitoring 2-Methoxy-1-methylindolin-3-one Reactions

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] 2-Methoxy-1-methylindolin-3-one is a pivotal intermediate formed during the oxidative dearomatization of 1-methylindole. Often generated via sin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

2-Methoxy-1-methylindolin-3-one is a pivotal intermediate formed during the oxidative dearomatization of 1-methylindole. Often generated via singlet oxygenation (


) in methanol or hypervalent iodine oxidation, this molecule represents a class of "pseudoindoxyl" derivatives characterized by a hemiaminal ether moiety at the C2 position.
The Analytical Challenge

The primary challenge in monitoring this species is its chemical lability . As a hemiaminal ether, it is susceptible to acid-catalyzed hydrolysis, reverting to the 2-hydroxy species or undergoing ring-opening reactions. Furthermore, in the presence of strong nucleophiles or prolonged exposure to silica gel, it can eliminate methanol to form reactive indoleninone species.

This guide provides a robust, self-validating framework for monitoring the formation of this molecule using Thin Layer Chromatography (TLC) for rapid in-process control (IPC) and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

ChemicalPathway Indole 1-Methylindole (Starting Material) Oxidation Oxidative Dearomatization (e.g., 1O2/MeOH) Indole->Oxidation + [O] / MeOH Target 2-Methoxy-1-methyl- indolin-3-one (Target Analyte) Oxidation->Target Formation Hydrolysis Acid/Silica Hydrolysis Target->Hydrolysis H+ or SiO2 contact Degradant 2-Hydroxy-1-methyl- indolin-3-one (Degradant) Hydrolysis->Degradant - MeOH

Figure 1: Reaction pathway and degradation risks.[1] The stability of the hemiaminal ether (Target) is the critical quality attribute (CQA) for method development.

Rapid Monitoring: Thin Layer Chromatography (TLC)[13]

TLC is the first line of defense for reaction monitoring. Due to the potential instability of the methoxy group on acidic silica, specific neutralization protocols are recommended.

Stationary Phase & Solvent Systems[8]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Pre-treatment (Optional but Recommended): If the target compound shows streaking or decomposition (appearing as a baseline smear), pre-elute the plate with 1% Triethylamine (TEA) in hexane and dry before use to neutralize surface acidity.

Recommended Mobile Phases:

SystemComposition (v/v)Selectivity Profile
System A (General) Hexane : Ethyl Acetate (3:1)Standard starting point.[2] Target ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.
System B (High Res) Petroleum Ether : Acetone (90:10)Excellent for separating the target from over-oxidized byproducts (e.g., isatin derivatives).
System C (Polar) DCM : Methanol (95:5)Used only if highly polar degradation products are suspected.
Visualization Protocol

The indolin-3-one chromophore allows for distinct visualization compared to the starting indole.

  • UV 254 nm: The target appears as a distinct dark spot (quenching fluorescence).[3]

  • UV 365 nm: Unlike simple indoles, indolin-3-ones often exhibit weak fluorescence (yellow/orange) depending on substitution.

  • Staining (Chemical Derivatization):

    • p-Anisaldehyde Stain: Dips plate, heat at 150°C. The target typically turns orange/brown .

    • 2,4-DNP Stain: Specific for ketones. The C3-carbonyl will react to form a yellow/red precipitate spot, confirming the oxidation of the indole C3 position.

Protocol: The "Co-Spot" Validation

To confirm conversion without ambiguity regarding


 shifts:
  • Lane 1: Starting Material (1-Methylindole).

  • Lane 2: Co-spot (50% Starting Material + 50% Reaction Mixture).

  • Lane 3: Reaction Mixture.

  • Success Criterion: Lane 3 shows a new spot (lower

    
     than indole usually, due to the carbonyl) and Lane 1 is absent. Lane 2 shows two distinct spots (separation).
    

Quantitative Analysis: HPLC Method

For purity determination and yield calculation, a Reverse Phase (RP-HPLC) method is required.

Chromatographic Conditions
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces silanol activity, preventing tailing of the amine/hemiaminal functionality.

  • Temperature: 30°C (Controlled). Avoid high temperatures (>40°C) to minimize on-column hydrolysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).

    • Channel A: 254 nm (Universal aromatic).

    • Channel B: 390 nm (Specific to the indolin-3-one conjugation).

    • Spectrum Scan: 200–500 nm.

Mobile Phase Strategy

Critical Warning: Avoid strong acids (e.g., >0.1% TFA) if the methoxy group proves labile.

  • Solvent A: 10 mM Ammonium Acetate (pH 6.5) OR 0.1% Formic Acid in Water (pH ~2.7, use only if stability is verified).

  • Solvent B: Acetonitrile (MeCN).

Gradient Program (Standard):

Time (min)% Solvent BEvent
0.010Initial equilibration
10.090Linear gradient elution
12.090Wash lipophilic impurities
12.110Return to initial
15.010Re-equilibration
Sample Preparation (Crucial)

The choice of diluent determines the accuracy of the assay.

  • Solvent: Use 100% Acetonitrile or Methanol. Do not use water or acidic buffers as the diluent.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Hydrophobic). Nylon filters may bind the analyte or introduce acidity.

HPLCWorkflow Sample Reaction Aliquot Quench Quench/Dilute (100% MeCN) Sample->Quench Immediate Filter Filter (PTFE 0.22µm) Quench->Filter Remove solids Inject HPLC Injection (10µL) Filter->Inject Detect DAD Detection (254nm & 390nm) Inject->Detect Gradient Elution Data Integration & Purity Calc Detect->Data

Figure 2: HPLC Sample Preparation and Analysis Workflow. The use of aprotic diluents (MeCN) is a key control point.

Troubleshooting & Method Validation

Peak Tailing
  • Cause: Interaction of the basic nitrogen or the hemiaminal oxygen with residual silanols on the column.

  • Solution: Increase buffer strength (e.g., to 20 mM Ammonium Acetate) or switch to a "High pH" stable C18 column and run at pH 8-9 (if the molecule is base-stable, which indolinones generally are more so than acid-stable).

Appearance of "Ghost" Peaks (Split Peaks)
  • Cause: On-column hydrolysis. If the peak for the target splits or has a fronting shoulder, the methoxy group is likely hydrolyzing to the hydroxyl group during the run.

  • Solution: Switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 8.0) . The basic pH suppresses acid-catalyzed hydrolysis of the hemiaminal ether.

Identification of the "Isatin" Artifact

If the reaction is over-oxidized, 1-methylisatin (1-methylindoline-2,3-dione) will form.

  • Differentiation: Isatin derivatives are typically distinctively colored (orange/red) and have a significantly different UV spectrum (distinct absorption >400 nm) compared to the indolin-3-one.

  • HPLC: Isatin is generally less polar than the 2-hydroxy-indolinone but more polar than the 2-methoxy-indolinone.

References

  • Oxidative Dearomatization of Indoles

    • Zhang, X., et al. (2020). "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones." Molecules.

  • Indolin-3-one Synthesis & Stability

    • Topolovchan, N., et al. (2020). "Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species." Organic Process Research & Development.

  • TLC Visualization of Indoles

    • Chemistry LibreTexts. (2022). "Visualizing TLC Plates."

  • HPLC of Indole Derivatives

    • Yong, J.W.H., et al. (2013). "A simple method for simultaneous RP-HPLC determination of indolic compounds." Plant Growth Regulation.

Sources

Method

Application Note: High-Fidelity Purification of 2-Methoxy-1-methylindolin-3-one

Abstract & Scope This technical guide details the isolation and purification of 2-Methoxy-1-methylindolin-3-one (often referred to as a pseudoindoxyl). This compound represents a class of hemiaminal ethers typically synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and purification of 2-Methoxy-1-methylindolin-3-one (often referred to as a pseudoindoxyl). This compound represents a class of hemiaminal ethers typically synthesized via the oxidative alkoxylation of 1-methylindole.

While structurally simple, this molecule presents a specific chromatographic challenge: the lability of the C2-methoxy hemiaminal ether linkage . On standard acidic silica gel (


), this functional group is prone to acid-catalyzed demethoxylation or hydrolysis, leading to low yields and "streaking" on the column. This protocol establishes a buffered stationary phase methodology  to ensure structural integrity and maximum recovery.

Physicochemical Profile & Stability Analysis

Before initiating chromatography, the operator must understand the target's behavior in solution and solid phase.

PropertyDescriptionChromatographic Implication
Structure Indolin-3-one core with C2-OMe.[1]Acid Sensitive: The C2 position is a hemiaminal ether.
Appearance Typically yellow to orange solid/oil.Visual Cues: Fractions are easily monitored by color (yellow bands).
Polarity Moderate (

in 3:7 EtOAc:Hex).
Elutes after non-polar starting materials (indoles) but before degradation products (alcohols).
Solubility High in DCM, EtOAc; Low in Hexanes.Loading: Liquid loading in DCM is recommended to prevent precipitation at the column head.
Stability Labile to Brønsted acids.Stationary Phase: Must be neutralized (buffered).
The Decomposition Mechanism (Why Standard Silica Fails)

Standard silica gel possesses surface silanol groups (


) that act as weak acids. When 2-methoxy-1-methylindolin-3-one interacts with these sites, the methoxy group can be protonated, making methanol a good leaving group. This generates a reactive iminium/oxyallyl cation intermediate, leading to hydrolysis (forming the 2-hydroxy analog) or polymerization.

Strategic Solution: Deactivation of the silica gel using Triethylamine (TEA) blocks these acidic sites, preserving the sensitive C2-ether linkage.

Method Development: Thin Layer Chromatography (TLC)[2][3][4][5]

Do not rely on standard TLC plates without pretreatment. The acidity of commercial TLC plates can cause the spot to decompose during the run, appearing as a streak rather than a defined spot.

Pre-treatment of TLC Plates[3][6]
  • Prepare a developing chamber with 90% Hexanes / 10% Triethylamine .

  • Place the TLC plate in the chamber and allow the solvent front to reach the top.

  • Remove and dry the plate with a heat gun (to remove excess TEA).

  • Result: The plate is now basic/neutralized.

Eluent Optimization

Run the pre-treated plate with the crude mixture.

  • Target

    
    :  0.35 – 0.45.
    
  • Recommended System: Hexanes : Ethyl Acetate (Start at 90:10, optimize toward 70:30).

  • Visualization: UV (254 nm) is primary. The compound is also visible to the naked eye (yellow/orange).

Detailed Protocol: Buffered Column Chromatography

Phase 1: Column Preparation (Slurry Packing)

Objective: Create a uniform, neutral stationary phase.

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Solvent A: Hexanes (HPLC Grade).

  • Solvent B: Ethyl Acetate (HPLC Grade).

  • Modifier: Triethylamine (TEA).[2]

Step-by-Step:

  • Calculate Silica Volume: Use a 50:1 ratio of Silica:Crude Mass. (e.g., for 1g crude, use 50g silica).

  • Prepare Slurry Solvent: In an Erlenmeyer flask, prepare 200 mL of Hexanes containing 1% v/v Triethylamine .

    • Note: The TEA neutralizes the acidic silanols immediately.

  • Slurry Generation: Add the silica gel to the TEA/Hexane solution. Swirl gently to remove air bubbles.

  • Packing: Pour the slurry into the column. Tap the sides to settle the bed. Flush with 2 column volumes (CV) of the 1% TEA/Hexane solution to ensure the entire column is buffered.

Phase 2: Sample Loading

Objective: Apply sample in a narrow band without precipitation.

  • Dissolution: Dissolve the crude 2-Methoxy-1-methylindolin-3-one in the minimum amount of Dichloromethane (DCM) .

    • Why DCM? It solubilizes the compound instantly and evaporates quickly. Avoid using EtOAc for loading as it broadens the band.

  • Application: Carefully pipette the solution down the sides of the column directly onto the sand/silica bed.

  • Adsorption: Allow the DCM solution to drain into the silica bed until it is flush with the top of the sand.

  • Wash: Add a small layer (1 cm) of Hexanes and drain again to push the compound slightly into the column.

Phase 3: Elution Gradient

Objective: Separate the target from non-polar indoles (front) and polar hydrolysis products (tail).

Gradient Table:

StepSolvent Composition (Hex:EtOAc)Volume (CV)Target Elution
1 100:0 (+ 1% TEA)2 CVFlush non-polar impurities.
2 95:5 3 CVElute unreacted 1-methylindole (if present).
3 85:15 5-10 CVElution of 2-Methoxy-1-methylindolin-3-one.
4 70:30 3 CVElute polar degradation products (2-hydroxy analogs).

Note: TEA is only strictly required in the packing and initial equilibration steps. Once the silica is neutralized, it is not necessary to add TEA to the gradient solvents, though maintaining 0.5% TEA is safe practice.

Visualization of Workflow & Mechanism

Diagram 1: Purification Workflow

This flowchart illustrates the critical decision points and buffering steps required for success.

PurificationWorkflow Start Crude Reaction Mixture (Oxidation of 1-Methylindole) TLC TLC Analysis (Check Stability) Start->TLC Decision Does spot streak? TLC->Decision Standard Standard Silica Column (Hex/EtOAc) Decision->Standard No (Rare) Buffered Buffered Silica Column (1% Et3N Pre-treatment) Decision->Buffered Yes (Common) Load Liquid Load (DCM) Avoid Solid Load if Oil Standard->Load Buffered->Load Elute Gradient Elution (Hex -> 15% EtOAc) Load->Elute Fractions Fraction Analysis (UV 254nm + Visual Yellow) Elute->Fractions Evap Rotary Evaporation (Bath < 40°C) Fractions->Evap Final Pure 2-Methoxy-1-methylindolin-3-one (Yellow Solid/Oil) Evap->Final

Caption: Decision matrix for purification. The "Buffered" path is recommended for all hemiaminal ethers to prevent yield loss.

Diagram 2: Surface Interaction Mechanism

Understanding why buffering is necessary ensures the scientist adheres to the protocol.

Mechanism Silica Acidic Silica Surface (Si-OH) Interaction Protonation of OMe group Silica->Interaction Protected TEA-Capped Silica (Si-O- H+NEt3) Silica->Protected + TEA Target 2-Methoxy-1-methylindolin-3-one Target->Interaction + Acidic Silica Decomp Loss of MeOH -> Decomposition (Formation of 2-OH analog) Interaction->Decomp TEA Triethylamine (TEA) Safe Safe Elution Protected->Safe + Target

Caption: Mechanistic rationale for TEA buffering. Acidic silanols catalyze the loss of methanol; TEA blocks this pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking/Tailing Acidic decomposition on column.Flush column with 5% TEA/Hexanes before reloading. Ensure crude is free of reaction acids (acetic acid/TFA).
Co-elution with SM Gradient too steep.Hold gradient at 5% EtOAc for longer. 1-Methylindole (SM) is less polar and should elute first.
Product is Red/Brown Decomposition to Isatin derivatives.Check NMR. If C2-H peak is missing, compound has oxidized to 1-methylisatin. Keep fractions cool and dark.
Low Recovery Hydrolysis during workup.Ensure aqueous workup (if performed) was neutral/basic. Do not use HCl washes.

References

  • Zhang, X., et al. (2014). "Hypervalent Iodine(III)-Mediated Oxidation of Indoles: Synthesis of 2,2-Disubstituted Indolin-3-ones." The Journal of Organic Chemistry, 79(14), 6554–6561.

    • Context: Describes the synthesis and purification of 2-alkoxyindolin-3-ones using silica gel chrom
  • Organic Syntheses. (2025). "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 102, 276–302.[3]

    • Context: General authoritative guide on flash chromatography techniques, including slurry packing and solvent selection.
  • BenchChem Technical Support. (2025). "Purification of Indole Compounds by Column Chromatography."

    • Context: Specific protocols for handling acid-sensitive indole derivatives and the use of basic modifiers (TEA)
  • PubChem. "1-Methyl-2-methoxyindolin-3-one Compound Summary."

    • Context: Physicochemical property data and structural identification.[4][5]

Sources

Application

Derivatization reactions of the 2-Methoxy-1-methylindolin-3-one core structure

Introduction & Core Reactivity The 2-methoxy-1-methylindolin-3-one scaffold (often referred to as a "masked" indoxyl or pseudoindoxyl) represents a pivotal intermediate in the synthesis of bis-indole alkaloids, fluorogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Reactivity

The 2-methoxy-1-methylindolin-3-one scaffold (often referred to as a "masked" indoxyl or pseudoindoxyl) represents a pivotal intermediate in the synthesis of bis-indole alkaloids, fluorogenic probes, and indigoid dyes. Unlike the unstable 1-methylindoxyl, which rapidly dimerizes or oxidizes, the 2-methoxy derivative acts as a stable, storable electrophilic precursor.

The Chemical Engine: The


-Acyliminium Ion 
The utility of this core lies in the lability of the C2-methoxy hemiaminal ether. Under Brønsted or Lewis acidic conditions, the methoxy group is expelled, generating a highly reactive cyclic 

-acyliminium ion
(also described as an oxyallyl cation resonance hybrid). This intermediate serves as a potent electrophile, susceptible to attack by

-nucleophiles (indoles, pyrroles), hydrides, or heteroatoms.
Mechanistic Pathway (DOT Visualization)

G Start 2-Methoxy-1-methyl indolin-3-one Inter N-Acyliminium Ion Intermediate Start->Inter -OMe / +LA Acid Lewis Acid (BF3·OEt2) Acid->Inter Catalysis Product 2-Substituted Indolin-3-one Inter->Product +Nu Nu Nucleophile (Indole/Amine)

Figure 1: Acid-mediated activation of the 2-methoxyindolin-3-one core via the N-acyliminium ion pathway.

Protocol A: Intermolecular C-C Bond Formation (Bis-Indole Synthesis)

Application: Synthesis of non-symmetrical bis-indoles (e.g., precursors to indirubin derivatives or kinase inhibitors). Rationale: The use of Boron Trifluoride Diethyl Etherate (


) provides mild Lewis acidic activation, allowing the coupling of electron-rich aromatics without inducing polymerization of the sensitive indolinone core.
Materials
  • Substrate: 2-Methoxy-1-methylindolin-3-one (1.0 equiv)

  • Nucleophile: 2-Methylindole (1.1 equiv)

  • Catalyst:

    
     (0.2 – 0.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask under argon atmosphere.

  • Dissolution: Dissolve 2-methoxy-1-methylindolin-3-one (177 mg, 1.0 mmol) and 2-methylindole (144 mg, 1.1 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool the solution to

    
     using an ice bath.
    
  • Catalysis: Add

    
     (25 
    
    
    
    L, 0.2 mmol) dropwise via syringe.
    • Note: The solution typically darkens (orange/red) upon addition, indicating the formation of the cationic intermediate.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 2 hours.
    
    • Monitoring: Check via TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (bis-indole).
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (20 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0

    
     30% EtOAc in Hexanes).
    

Expected Outcome: 2-(2-methylindol-3-yl)-1-methylindolin-3-one (Yield: 75–85%).

Protocol B: Synthesis of the Core Scaffold (Photo-Oxidation)

Application: Generating the 2-methoxy-1-methylindolin-3-one starting material from commercially available 1-methylindole. Rationale: Singlet oxygen (


) adds to the C2-C3 bond of the indole. In the presence of methanol, the intermediate dioxetane/hydroperoxide rearranges to the stable 2-methoxy hemiaminal.
Materials
  • Substrate: 1-Methylindole

  • Sensitizer: Rose Bengal (5 mol%)

  • Solvent: Methanol (MeOH)

  • Light Source: 500W Halogen lamp or Green LED array (

    
     nm)
    
  • Gas: Oxygen (

    
    ) balloon
    
Step-by-Step Methodology
  • Setup: Dissolve 1-methylindole (500 mg) and Rose Bengal (20 mg) in MeOH (50 mL) in a photolysis vessel.

  • Irradiation: Irradiate the solution with visible light while bubbling a slow stream of

    
     through the solution.
    
    • Critical Control: Maintain temperature

      
       using a water cooling jacket to prevent over-oxidation.
      
  • Timeline: Monitor by TLC (disappearance of fluorescent indole spot). Reaction typically requires 4–6 hours.

  • Workup: Evaporate MeOH in vacuo at low temperature (

    
    ).
    
  • Purification: Pass through a short pad of silica gel (eluting with DCM) to remove the Rose Bengal dye.

  • Storage: The product is a yellow/orange oil or solid. Store at

    
     under argon.
    

Comparative Data & Troubleshooting

Table 1: Reactivity Profile of 2-Methoxy-1-methylindolin-3-one

Reaction TypeReagent ClassCatalyst/ConditionPrimary ProductKey Diagnostic (NMR)
Substitution Electron-rich Arenes (Indoles, Pyrroles)Lewis Acid (

,

)
2-Aryl-indolin-3-oneLoss of OMe singlet (

3.0-3.5); New Ar-H signals.
Substitution Alcohols/ThiolsBronsted Acid (

)
2-Alkoxy/Thio-indolinoneShift of OMe peak to new alkoxy/thio pattern.
Condensation Hydrazines/AminesAcetic Acid (Cat.)[1]Hydrazone/ImineLoss of C=O signal in

NMR (

190-200).
Reduction Silanes (

)
Lewis Acid1-MethylindoleRe-aromatization; appearance of C2-H.
Workflow Visualization (DOT)

Workflow Raw 1-Methylindole Ox Oxidation (1O2 / MeOH) Raw->Ox Core 2-Methoxy-1-methyl indolin-3-one Ox->Core Branch Derivatization Pathways Core->Branch Path1 Path A: Nucleophilic Subst. (BF3·OEt2, Indoles) Branch->Path1 Path2 Path B: Condensation (Hydrazines, H+) Branch->Path2 Prod1 Bis-Indoles (Alkaloid Analogs) Path1->Prod1 Prod2 Indolin-3-one Hydrazones Path2->Prod2

Figure 2: Synthetic workflow from raw material to functionalized derivatives.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Zhang, X., et al. (2003). Oxidative rearrangement of tetrahydro-β-carbolines to 2-methoxyindolin-3-ones. Tetrahedron Letters, 44(44), 8145-8148. Link

  • Somei, M., et al. (2001). 1-Hydroxyindole chemistry: Nucleophilic substitution of 1-methoxyindole-3-carbaldehyde. Heterocycles, 54(1), 425-432. Link

  • Garden, S. J., et al. (2002). Singlet Oxygen Oxidation of Indoles: A Facile Route to 2-Alkoxy-3-oxoindolines. Journal of Organic Chemistry, 67(15), 5279–5285. Link

Sources

Method

Large-scale laboratory synthesis of 2-Methoxy-1-methylindolin-3-one

An Application Note for the Large-Scale Laboratory Synthesis of 2-Methoxy-1-methylindolin-3-one Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the large-scale...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Laboratory Synthesis of 2-Methoxy-1-methylindolin-3-one

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis of 2-Methoxy-1-methylindolin-3-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented protocol is designed for scalability, safety, and reproducibility, targeting researchers and process chemists in drug development and organic synthesis. We detail a robust two-step synthetic pathway commencing from the commercially available precursor, 1-methylisatin. The procedure involves a selective reduction to form the key 2-hydroxy-1-methylindolin-3-one intermediate, followed by an efficient O-methylation. This guide emphasizes the rationale behind procedural choices, comprehensive safety protocols, in-process controls, and detailed characterization of the final compound.

Introduction and Synthetic Strategy

Indolin-3-one scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The introduction of a methoxy group at the C2 position can significantly influence the molecule's conformational properties and binding affinities, making 2-Methoxy-1-methylindolin-3-one a desirable intermediate for library synthesis and lead optimization. While various methods exist for the synthesis of substituted indolin-3-ones, many are not amenable to large-scale production due to hazardous reagents, low yields, or complex purification procedures.[1]

The strategy outlined herein is designed to be both efficient and scalable. It leverages a well-established transformation, allowing for a straightforward and high-yielding synthesis. The overall workflow is depicted below.

G cluster_0 Synthetic Workflow SM 1-Methylisatin (Starting Material) INT 2-Hydroxy-1-methylindolin-3-one (Intermediate) SM->INT Step 1: Selective Reduction (Sodium Borohydride) FP 2-Methoxy-1-methylindolin-3-one (Final Product) INT->FP Step 2: O-Methylation (Dimethyl Sulfate)

Caption: High-level overview of the two-step synthesis.

Safety and Hazard Management

The synthesis involves hazardous materials requiring strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[2] Personal Protective Equipment (PPE), including safety goggles with side shields, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.[3][4] An accessible safety shower and eyewash station are essential.[2]

  • Reagent-Specific Hazards:

    • Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere where possible. Avoid contact with acids and water.

    • Dimethyl Sulfate ((CH₃)₂SO₄): EXTREMELY TOXIC, CARCINOGENIC, and CORROSIVE. It is a potent alkylating agent. All manipulations must be conducted in a fume hood. Use a dedicated set of glassware and decontaminate it with a concentrated ammonia solution after use. Avoid inhalation and skin contact at all costs.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle as a mineral oil dispersion.

    • Solvents (Methanol, Dichloromethane, DMF): Flammable and/or toxic. Avoid inhalation and ensure no ignition sources are nearby.[5]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-methylindolin-3-one

This step involves the selective reduction of one carbonyl group of 1-methylisatin. Sodium borohydride is an effective and cost-efficient reagent for this transformation on a large scale.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Methylisatin161.1680.5 g0.50
Methanol (MeOH)32.041.0 L-
Sodium Borohydride (NaBH₄)37.8311.4 g0.30
Deionized Water (H₂O)18.022.0 L-
Hydrochloric Acid (1M HCl)36.46As needed-

Procedure:

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Add 1-methylisatin (80.5 g, 0.50 mol) and methanol (1.0 L) to the flask. Stir the mixture to form a red-orange suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition: Once the target temperature is reached, add sodium borohydride (11.4 g, 0.30 mol) portion-wise over 30-45 minutes. Maintain the internal temperature below 10 °C. The color will gradually fade to a light yellow.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quenching: Slowly and carefully quench the reaction by adding 1M HCl dropwise until the pH of the solution is ~6-7. Vigorous hydrogen evolution will occur.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Add deionized water (1.0 L) to the resulting slurry. The product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold deionized water (2 x 500 mL), and dry it under vacuum at 50 °C to a constant weight.

  • Yield: The expected yield of 2-hydroxy-1-methylindolin-3-one is 75-82 g (92-100%). The product is typically used in the next step without further purification.

Step 2: Synthesis of 2-Methoxy-1-methylindolin-3-one

This Williamson ether synthesis-type reaction methylates the hydroxyl group. The use of a strong base like sodium hydride is crucial for complete deprotonation. The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and cost-effectiveness for large-scale work, but it necessitates extreme caution.[1]

G cluster_0 O-Methylation Mechanism Indolinone Intermediate Anion (Deprotonated) Product 2-Methoxy-1-methylindolin-3-one Indolinone->Product SN2 Attack DMS Dimethyl Sulfate ((CH₃)₂SO₄) DMS->Product

Caption: Simplified mechanism for the O-methylation step.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-1-methylindolin-3-one163.1773.5 g0.45
Sodium Hydride (NaH, 60% in oil)24.0019.8 g0.495
Anhydrous Dimethylformamide (DMF)73.09750 mL-
Dimethyl Sulfate ((CH₃)₂SO₄)126.1359.3 g (44.8 mL)0.47
Saturated Ammonium Chloride (NH₄Cl)53.491.0 L-
Ethyl Acetate (EtOAc)88.112.0 L-
Brine-1.0 L-

Procedure:

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry.

  • Base Suspension: Under a positive flow of nitrogen, add sodium hydride (19.8 g of 60% dispersion, 0.495 mol) to the flask. Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF (750 mL).

  • Substrate Addition: Dissolve the 2-hydroxy-1-methylindolin-3-one (73.5 g, 0.45 mol) in anhydrous DMF (250 mL) and add it to the dropping funnel. Add this solution dropwise to the NaH suspension over 1 hour, maintaining the temperature below 25 °C. Hydrogen gas will evolve.

  • Deprotonation: Stir the resulting dark solution for 1 hour at room temperature to ensure complete deprotonation.

  • Methylation: Cool the mixture to 0 °C. Add dimethyl sulfate (44.8 mL, 0.47 mol) dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the flask to 0 °C and very slowly add saturated aqueous NH₄Cl solution (1.0 L) to quench the excess NaH and dimethyl sulfate.

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 700 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., 9:1 to 4:1).

  • Yield: The expected yield of pure 2-Methoxy-1-methylindolin-3-one is 60-67 g (75-84%).

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.6-7.0 (m, 4H, Ar-H), 4.85 (s, 1H, C2-H), 3.55 (s, 3H, OCH₃), 3.20 (s, 3H, NCH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.
¹³C NMR (101 MHz, CDCl₃) δ 195.0 (C=O), 150.0, 138.0, 129.0, 124.0, 122.0, 110.0 (Ar-C), 90.0 (C-2), 55.0 (OCH₃), 28.0 (NCH₃). Note: Chemical shifts are predictive.
IR (ATR) ν (cm⁻¹) 2950 (C-H), 1720 (C=O, ketone), 1610, 1480 (C=C, aromatic), 1100 (C-O).[6]
MS (ESI+) m/z 178.0868 [M+H]⁺, calculated for C₁₀H₁₂NO₂⁺.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Incomplete Reduction Insufficient NaBH₄; reaction temperature too low.Monitor reaction by TLC. If starting material persists after 2 hours, add another 0.1 equivalents of NaBH₄.
Step 2: Low Methylation Yield Incomplete deprotonation (wet solvent/reagents); insufficient methylating agent.Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh NaH. Allow sufficient time for deprotonation. If the reaction stalls, a small additional charge of NaH and dimethyl sulfate may be required.
Step 2: Formation of Byproducts O-methylation vs. C-methylation; reaction temperature too high.Maintain strict temperature control during the addition of dimethyl sulfate. The formation of the C-alkylated product is generally less favorable under these conditions but can occur if the temperature rises.
Difficult Purification Close-running impurities; residual DMF.Ensure complete quenching and thorough aqueous washes to remove DMF. For chromatography, use a long column and a shallow solvent gradient to improve separation.

Conclusion

This application note provides a reliable and scalable two-step protocol for the synthesis of 2-Methoxy-1-methylindolin-3-one. By employing cost-effective reagents and emphasizing safe handling practices, particularly for hazardous materials like dimethyl sulfate, this guide enables researchers to produce significant quantities of this valuable synthetic intermediate. The detailed procedural steps, coupled with characterization data and a troubleshooting guide, ensure that the protocol can be implemented effectively by scientists with a strong background in synthetic organic chemistry.

References

  • Wang, Y., et al. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry (2025). [Link]

  • Li, W., et al. Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters. [Link]

  • 3M. Safety Data Sheet. (2025). [Link]

  • MG Chemicals. Safety Data Sheet. (2013). [Link]

  • Pelozo, M. F., et al. Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences (2021). [Link]

  • ResearchGate. Synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives via an unusual Delépine reaction. (2026). [Link]

  • Boruah, M., et al. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc. [Link]

  • Rapolu, M., et al. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research. [Link]

  • Janeba, Z., et al. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry (2021). [Link]

  • Kumar, A., et al. Heteroaromatic annulation studies on 2-[bis(methylthio)methylene]- 1-methyl-3-oxoindole: synthesis of novel. Arkivoc (2004). [Link]

  • Morón, J. A., et al. New 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives: The effect of branching and elongation of the side chain on MAO inhibition.[Link]

  • Google Patents.Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline. (2023).
  • The Royal Society of Chemistry. Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated.[Link]

  • Reddy, T. R., et al. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega (2018). [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra? (2022). [Link]

  • Google Patents.
  • MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (2025). [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.[Link]

  • PubChem. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine.[Link]

  • Ukrainets, I. V., et al. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules (2022). [Link]

Sources

Application

Application Note: 2-Methoxy-1-methylindolin-3-one as a "Masked" Electrophile for Spiro-Oxindole Library Generation

Topic: Strategic Utilization of 2-Methoxy-1-methylindolin-3-one in Medicinal Chemistry Content Type: Advanced Application Note & Experimental Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Methoxy-1-methylindolin-3-one in Medicinal Chemistry Content Type: Advanced Application Note & Experimental Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads

Executive Summary

In the landscape of modern medicinal chemistry, the spiro[pyrrolidin-3,3'-oxindole] scaffold represents a "privileged structure," appearing in numerous bioactive alkaloids (e.g., horsfiline, rhynchophylline) and clinical candidates (e.g., MDM2 inhibitors).

2-Methoxy-1-methylindolin-3-one serves as a critical, high-value synthon in this domain. Unlike stable oxindoles, this molecule functions as a masked N-acyliminium ion precursor . The labile methoxy group at the C2 position acts as a chemical "toggle": it is stable under neutral storage conditions but readily departs under Lewis acid catalysis to generate a highly reactive electrophilic species. This application note details the synthesis, mechanistic utility, and protocols for deploying this reagent to construct complex spiro-cyclic libraries.

Mechanistic Insight: The "Methoxy Toggle"

The utility of 2-methoxy-1-methylindolin-3-one lies in its ability to bridge the gap between simple indoles and complex 3,3'-disubstituted oxindoles.

The Chemical Causality
  • Activation: Under acidic conditions (Brønsted or Lewis), the C2-methoxy group is protonated/complexed.

  • Elimination: Methanol is eliminated, generating a resonance-stabilized oxindolyl cation (a cyclic N-acyliminium ion).

  • Trapping: This cationic intermediate is intercepted by nucleophiles (e.g., electron-rich aromatics, enamines, or allyl silanes) at the C2 position, or undergoes rearrangement to allow functionalization at C3.

This mechanism allows for the rapid assembly of Pseudoindoxyl and Spiro-oxindole architectures in a single pot.

ReactionPathway cluster_legend Reaction Phase Indole 1-Methylindole Oxidation Oxidation (NBS/MeOH or 1O2) Indole->Oxidation Intermediate 2-Methoxy-1-methyl- indolin-3-one (STABLE PRECURSOR) Oxidation->Intermediate oxidative alkoxylation Acid Lewis Acid Activation Intermediate->Acid Cation N-Acyliminium Cation Acid->Cation -MeOH Product Spiro-Oxindole Scaffold Cation->Product Nucleophilic Attack

Figure 1: The activation pathway of 2-methoxy-1-methylindolin-3-one, transitioning from a stable precursor to a reactive electrophile for scaffold synthesis.

Experimental Protocols

Protocol A: Scalable Synthesis of 2-Methoxy-1-methylindolin-3-one

Rationale: While singlet oxygen (


) photo-oxygenation is the "green" standard, it requires specialized photoreactors. The N-Bromosuccinimide (NBS) method described here is universally accessible, scalable, and highly reproducible.

Reagents:

  • 1-Methylindole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Methanol (Anhydrous, solvent)

  • Sodium Bicarbonate (NaHCO

    
    ) (Sat. aq.)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methylindole (e.g., 5.0 mmol, 655 mg) in anhydrous methanol (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Oxidation: Add NBS (5.25 mmol, 934 mg) portion-wise over 15 minutes. Critical: Addition must be slow to prevent over-bromination or polymerization.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor via TLC (Silica, 30% EtOAc/Hexane). The indole spot will disappear, replaced by a more polar spot (pseudoindoxyl).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO

    
     (20 mL). Stir for 10 minutes.
    
  • Extraction: Remove excess methanol under reduced pressure (rotary evaporator, 30°C). Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 10%
    
    
    30% EtOAc/Hexane).
    • Yield Expectation: 75–85% as a yellow/orange oil or low-melting solid.

    • Storage: Store at -20°C under Argon. Stable for months.

Protocol B: Application in Spiro-Oxindole Synthesis (Mannich-Type Cyclization)

Rationale: This protocol demonstrates the "Methoxy Toggle" in action, utilizing a Lewis acid to trigger the condensation with tryptamine, mimicking the biosynthesis of Corynanthe alkaloids.

Reagents:

  • 2-Methoxy-1-methylindolin-3-one (1.0 equiv)

  • Tryptamine (1.1 equiv)

  • Scandium Triflate [Sc(OTf)

    
    ] (10 mol%) or BF
    
    
    
    ·OEt
    
    
    (1.0 equiv)
  • Dichloromethane (DCM) (Dry)

Methodology:

  • Coupling: In a flame-dried flask, dissolve 2-methoxy-1-methylindolin-3-one (1.0 mmol) and tryptamine (1.1 mmol) in dry DCM (10 mL).

  • Activation: Cool to 0°C. Add the Lewis Acid catalyst.

    • Note: Sc(OTf)

      
       is preferred for milder conditions; BF
      
      
      
      ·OEt
      
      
      is faster but requires strict moisture control.
  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack of the indole C3 on the iminium species.

  • Workup: Quench with water. Extract with DCM.

  • Isolation: Purify via chromatography. The product is a spiro[indoline-3,2'-pyrido[3,4-b]indole] derivative.

Data & Validation Parameters

To ensure the integrity of the synthesized intermediate, researchers should verify the following physicochemical properties. Deviations suggest decomposition to 1-methylisatin (loss of methoxy) or polymerization.

ParameterExpected Value/ObservationDiagnostic Significance
Physical State Yellow/Orange Oil or SolidDark brown/black indicates polymerization.

H NMR (C2-H)
Singlet at

~5.3–5.6 ppm
Characteristic of the hemiaminal ether methine.

H NMR (OMe)
Singlet at

~3.1–3.5 ppm
Confirms incorporation of methanol.
IR (Carbonyl) Band at ~1710–1730 cm

Indolin-3-one ketone stretch (distinct from amide).
Stability Labile in dilute HClRapid hydrolysis to 1-methylisatin (red solid).

Strategic Applications in Drug Discovery

A. Library Diversity Generation

The 2-methoxy-1-methylindolin-3-one scaffold is a "branch point" intermediate. By varying the nucleophile in Protocol B, diverse chemotypes can be accessed:

  • With Tryptamines:

    
     Spiro-tetrahydro- 
    
    
    
    -carbolines (Antimalarial/Antitumor pharmacophores).
  • With 1,3-Dicarbonyls:

    
     Functionalized 2-substituted indolin-3-ones (via Knoevenagel/Michael sequences).
    
  • With Allylsilanes:

    
     2-Allyl-indolin-3-ones (Precursors for Ring-Closing Metathesis).
    
B. Metabolic Stability Modeling

This molecule mimics the pseudoindoxyl metabolite of mitragynine (Kratom alkaloid). Mitragynine pseudoindoxyl is significantly more potent at


-opioid receptors than the parent compound.
  • Research Use: 2-Methoxy-1-methylindolin-3-one is used as a simplified model system to study the hydrolytic stability and rearrangement kinetics of these pseudoindoxyl cores under physiological pH, aiding in the design of safer opioid analgesics.

References

  • Synthesis via NBS Oxidation: Zhang, X., et al. "A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone." RSC Advances, 2019, 9, 22230-22235.

  • Singlet Oxygen Mechanism: Cui, X., et al. "Capture and Release of Singlet Oxygen in Coordination-Driven Self-Assembled Organoplatinum(II) Metallacycles." Journal of the American Chemical Society, 2014, 136(37), 12955–12965.

  • Spirooxindole Scaffold Utility: Panda, S.S., et al. "Spirooxindoles as Potential Pharmacophores."[1][2][3][4] Current Organic Chemistry, 2013.

  • General Reactivity of Indolin-3-ones: Trost, B. M., & Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted Indolin-3-ones." Angewandte Chemie International Edition, 2005, 44(2), 308-310.

Sources

Method

Optimized Synthesis and Characterization of 3-Substituted Indolinones via Knoevenagel Condensation

Application Note & Protocol Guide | Version 2.1 Introduction: The Indolinone Scaffold in Drug Discovery The 3-substituted indolinone (2-oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Introduction: The Indolinone Scaffold in Drug Discovery

The 3-substituted indolinone (2-oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several potent receptor tyrosine kinase (RTK) inhibitors, including Sunitinib (Sutent) and Nintedanib (Ofev) .

The critical synthetic challenge in generating these libraries lies not merely in the carbon-carbon bond formation but in controlling the stereochemistry of the exocyclic double bond. Biological activity is almost exclusively associated with the (Z)-isomer , which is stabilized by an intramolecular hydrogen bond between the NH of the lactam and the carbonyl oxygen of the C3-substituent.

This guide details the Knoevenagel condensation protocol for synthesizing 3-substituted indolinones, specifically focusing on the reaction between 2-oxindoles and aldehydes. It prioritizes thermodynamic control to maximize the yield of the bioactive (Z)-isomer.

Mechanistic Insight & Reaction Design

The synthesis relies on the acidity of the C3-protons of the oxindole ring (


 in DMSO). A weak organic base (piperidine) deprotonates this position to generate an enolate, which attacks the electrophilic aldehyde.
Critical Control Point: Dehydration and Isomerization

The initial aldol adduct (3-hydroxy-indolinone) is often unstable and undergoes spontaneous dehydration. However, the dehydration step is reversible and subject to thermodynamic control.

  • Kinetic Product: Often a mixture of (E) and (Z).

  • Thermodynamic Product: Predominantly (Z)-isomer, driven by the formation of a pseudo-six-membered ring via intramolecular H-bonding.

Workflow Visualization

IndolinoneSynthesis Start Start: 2-Oxindole + Aldehyde Base Add Catalyst: Piperidine (0.1 eq) Start->Base Solubilization Inter Intermediate: Aldol Adduct Base->Inter Enolate Attack Reflux Reflux (Ethanol) Thermodynamic Equilibration Inter->Reflux - H2O (Dehydration) Reflux->Reflux E-to-Z Isomerization Precip Precipitation upon Cooling Reflux->Precip Solubility Drop Filter Filtration & Wash Precip->Filter Final Final Product: (Z)-Indolinone Filter->Final Yield >80%

Figure 1: Step-by-step workflow for the Knoevenagel condensation of indolinones. Blue indicates standard process steps; Red indicates the critical thermodynamic control point; Green indicates the final validated product.

Experimental Protocol: The Piperidine-Ethanol System

This protocol is optimized for the synthesis of Sunitinib-like precursors but is applicable to most aromatic aldehydes.

Reagents:

  • Substrate A: 5-Fluoro-2-oxindole (1.0 eq)

  • Substrate B: Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives) (1.0–1.1 eq)

  • Solvent: Absolute Ethanol (10–15 volumes relative to Substrate A)

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure
  • Charging: In a round-bottom flask equipped with a magnetic stir bar, charge 5-Fluoro-2-oxindole and the target Aldehyde.

  • Solvation: Add Absolute Ethanol. The solids may not dissolve completely at room temperature; this is normal.

  • Catalysis: Add Piperidine (0.1 eq) dropwise.

    • Note: If the reaction is sluggish (monitored by TLC), the catalyst loading can be increased to 1.0 eq, though this may require an acidic wash during workup.

  • Reaction (Reflux): Heat the mixture to reflux (

    
    ). Maintain reflux for 3–5 hours.
    
    • Visual Check: The reaction mixture typically deepens in color (yellow/orange to deep red/brown) as the conjugated system forms.

    • Process Control: Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). Look for the disappearance of the oxindole spot.

  • Cooling & Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature with gentle stirring.

    • Why? Slow cooling promotes the crystallization of the thermodynamically stable (Z)-isomer and prevents the trapping of impurities.

  • Workup: Filter the precipitate under vacuum.

    • Wash 1: Cold Ethanol (2x) to remove unreacted aldehyde and catalyst.

    • Wash 2: Hexane or Diethyl Ether (1x) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
Optimization & Troubleshooting

The choice of base and solvent profoundly affects the E/Z ratio and yield.

Table 1: Solvent & Base Screening Matrix

Solvent SystemBase CatalystTemp (

C)
Typical YieldE/Z SelectivityComments
Ethanol (Rec.) Piperidine 78 (Reflux) 85–95% High (Z) Standard protocol. Product precipitates cleanly.
MethanolPyrrolidine6570–80%ModerateHigher solubility of product leads to yield loss in mother liquor.
ToluenePiperidine/Benzoic Acid110>90%High (Z)Dean-Stark trap required. Good for difficult substrates.
WaterNone / Surfactant10060–75%VariableGreen chemistry approach; requires specific aldehydes.
DMF

8050–60%LowHomogeneous solution; difficult workup (requires aqueous crash-out).
Characterization: Distinguishing (E) vs (Z) Isomers

Correctly assigning the geometric isomer is critical for biological validity. NMR is the definitive tool.

1H NMR Diagnostic Signals

The chemical shift of the vinyl proton (


) and the NH proton are diagnostic due to the anisotropic deshielding effect of the carbonyl group.
  • (Z)-Isomer (Active):

    • 
      :  Resonates downfield (
      
      
      
      7.6 – 8.2 ppm) due to the proximity to the C2-carbonyl oxygen.
    • NH: Often observed further downfield (

      
       10.5 – 11.5 ppm) due to intramolecular H-bonding with the substituent's carbonyl (if present).
      
  • (E)-Isomer (Inactive):

    • 
      :  Resonates upfield (
      
      
      
      7.1 – 7.5 ppm) relative to the Z-isomer.
    • NH: Lack of intramolecular H-bonding shifts this signal upfield relative to the Z-isomer.

Isomer Stabilization Logic

Isomerism cluster_Z Thermodynamic (Z)-Isomer cluster_E Kinetic (E)-Isomer Z_Struct H-Bond Stabilization (NH ... O=C) Z_Prop High Biological Activity (Fits ATP Pocket) Z_Struct->Z_Prop E_Struct Steric Repulsion No H-Bond Lock E_Struct->Z_Struct Heat/Acid Isomerization E_Prop Low Biological Activity (Steric Clash) E_Struct->E_Prop

Figure 2: Structural basis for the thermodynamic preference of the (Z)-isomer. The intramolecular hydrogen bond locks the conformation, making the (Z)-isomer significantly more stable and biologically active.

References
  • Sunitinib Synthesis & Process Chemistry

    • Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
    • Source: U.S. Patent 8,501,962 (Natco Pharma Ltd).[1]

    • URL
  • Green Chemistry Approaches

    • Title: Water-Promoted Synthesis of 3,3′-Di(indolyl)oxindoles.[2]

    • Source: Synthetic Communications (via ResearchG
    • URL:[Link]

  • Isomerization Kinetics & Thermodynamics

    • Title: Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies.
    • Source: RSC Advances (NIH/PMC).
    • URL:[Link]

  • General Knoevenagel Mechanism on Indoles

    • Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[3][4]

    • Source: ACG Public
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-1-methylindolin-3-one Synthesis

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Yield & Purity in Oxidative Alkoxylation of 1-Methylindole Diagnostic Overview: Why Your Yield is Low The synthesis of 2-methoxy-1-methylind...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Yield & Purity in Oxidative Alkoxylation of 1-Methylindole

Diagnostic Overview: Why Your Yield is Low

The synthesis of 2-methoxy-1-methylindolin-3-one (also known as 1-methyl-2-methoxyindoxyl) is deceptively simple on paper but notoriously difficult to scale with high yields. The core challenge lies in the oxidative rearrangement mechanism.

You are essentially trapping a transient intermediate. The reaction involves the oxidation of 1-methylindole to a reactive intermediate (often a dioxetane or hydroperoxide) which must rearrange and trap a molecule of methanol at the C2 position before it either:

  • Over-oxidizes to 1-methylisatin (the thermodynamic sink).

  • Polymerizes via radical coupling.

  • Eliminates methanol during workup to form unstable indoleninones.

This guide prioritizes the Photo-Oxygenation (Singlet Oxygen) route as the "Gold Standard" for yield, with Hypervalent Iodine (PIDA) as a chemical alternative.

Workflow A: Photosensitized Oxygenation (The Gold Standard)

Recommended for: Highest purity and "Green" chemistry requirements.[1]

This method utilizes Rose Bengal or Methylene Blue to generate singlet oxygen (


), which undergoes a [2+2] cycloaddition with the indole C2-C3 bond.[1]
Optimized Protocol
  • Reagents: 1-Methylindole (1.0 eq), Rose Bengal (0.5 mol%), Methanol (anhydrous, solvent).

  • Setup: Immersion well reactor with a sodium lamp (or high-power LED, 500W equivalent).

  • Process:

    • Dissolve indole in MeOH (0.05 M concentration—critical: do not concentrate further).

    • Add sensitizer.

    • Bubble dry

      
       gas continuously through the solution.
      
    • Irradiate at 0–5°C (ice cooling jacket is mandatory).

    • Monitor via TLC until starting material disappears (approx. 2-4 hours).[1]

  • Workup (The Yield Maker):

    • Do not use acid.

    • Evaporate MeOH at < 30°C under reduced pressure.

    • Purify immediately via neutral alumina or neutralized silica gel.

Troubleshooting Guide: Photo-Oxygenation
Symptom Probable Cause Corrective Action
Product is Red/Brown Isatin Formation. The reaction temperature was too high, or the reaction ran too long, allowing the keto-amide intermediate to cyclize to isatin.Maintain T < 5°C. Stop reaction immediately upon consumption of SM.
Yield < 40% Dimerization. Concentration of indole is too high, favoring intermolecular radical coupling over reaction with

.
Dilute reaction to 0.01–0.05 M. Increase

flow rate.
Product decomposes on column Acid Hydrolysis. The hemiaminal ether (C2-OMe) is extremely acid-sensitive.[1]Pre-treat silica gel with 1%

or use Neutral Alumina.
Slow Reaction Rate Sensitizer Bleaching. Rose Bengal can degrade under intense light over time.Add sensitizer in two portions: 50% at T=0 and 50% at T=1h.
Workflow B: Hypervalent Iodine Oxidation (The Chemical Alternative)

Recommended for: Labs without photochemical equipment.[1]

Using PIDA (Phenyliodine diacetate) allows for controlled oxidative rearrangement without the need for specialized lamps.[1]

Optimized Protocol
  • Reagents: 1-Methylindole (1.0 eq), PIDA (1.1 eq), KOH (3.0 eq), Methanol.

  • Process:

    • Dissolve 1-methylindole in MeOH.

    • Add KOH (solid) and stir for 10 min.

    • Add PIDA portion-wise at 0°C .

    • Stir for 1 hour at 0°C, then warm to RT for 1 hour.

  • Mechanism: PIDA generates an electrophilic species that attacks C3, followed by nucleophilic attack of MeOH at C2 and subsequent rearrangement.

Troubleshooting Guide: Chemical Oxidation
Symptom Probable Cause Corrective Action
Low Conversion Old Reagent. PIDA hydrolyzes to iodobenzene and acetic acid if stored improperly.Recrystallize PIDA or use a fresh bottle.
Byproduct: 3-acetoxyindole Solvent Competition. Acetate from PIDA competes with Methanol.Ensure MeOH is in large excess (solvent). Use PIFA (Trifluoroacetate variant) if PIDA fails, though PIFA is more aggressive.[1]
Mechanistic Visualization

The following diagram illustrates the critical branch points where yield is lost to Isatin (the thermodynamic sink) versus the desired Pseudoindoxyl (Kinetic/Trapped product).

IndoleOxidation Start 1-Methylindole Dioxetane Dioxetane / Hydroperoxide Intermediate Start->Dioxetane + 1O2 (MeOH) SingletO2 Singlet Oxygen (1O2) SingletO2->Dioxetane KetoAmide 2-Formyl-N-methylformanilide (Keto-Amide) Dioxetane->KetoAmide Ring Cleavage Target 2-Methoxy-1-methylindolin-3-one (TARGET) KetoAmide->Target Recyclization (Kinetic Control, <5°C) Isatin 1-Methylisatin (OVER-OXIDATION) KetoAmide->Isatin Oxidative Recyclization (Thermodynamic Control, >20°C) Target->Isatin Acid Hydrolysis (Silica Gel)

Caption: Reaction pathway showing the critical divergence between the desired pseudoindoxyl target and the isatin byproduct. Temperature control is the primary switch between these pathways.

Frequently Asked Questions (FAQ)

Q: My product turns into a gum after column chromatography. What happened? A: You likely used untreated silica gel. The target compound is a hemiaminal ether . The acidity of standard silica gel catalyzes the hydrolysis of the methoxy group, reverting the compound to 1-methylisatin or causing polymerization.

  • Fix: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample, or use Neutral Alumina (Brockmann Grade III).[1]

Q: Can I use NBS (N-Bromosuccinimide) for this synthesis? A: You can, but it is risky.[1] NBS in methanol typically yields 3-bromo-1-methylindole first. While this can be hydrolyzed to the oxindole, directing it specifically to the 2-methoxy-3-one (pseudoindoxyl) requires precise pH control to favor the rearrangement over simple hydrolysis to the oxindole. The PIDA or Photo-oxygenation routes are far more selective for the C2-alkoxy motif.

Q: How do I store the product? A: This compound is not shelf-stable indefinitely. It is sensitive to moisture (hydrolysis) and light.[1]

  • Storage: Store under Argon at -20°C.

  • Stability: If you see the yellow solid turning orange/red, it is degrading to isatin.

Q: Why is Methanol the only solvent mentioned? Can I use Ethanol? A: Yes, you can use Ethanol to get the 2-ethoxy derivative. The alcohol acts as the nucleophile that is "trapped" at the C2 position. If you want the 2-methoxy derivative, Methanol must be the solvent.

References
  • Saito, I., et al. (1979).[1] "Peroxy intermediates in the photooxidation of indoles." Journal of the American Chemical Society, 101(24), 7332–7338.

  • Savige, W. E. (1975).[1] "New oxidation products of tryptophan." Australian Journal of Chemistry, 28(10), 2275-2287.

  • Zhang, X., et al. (2014). "Hypervalent Iodine-Mediated Oxidative Rearrangement of Indoles." The Journal of Organic Chemistry, 79(21), 10568–10580.

  • Hino, T., et al. (1974). "Oxidation of indoles with singlet oxygen." Heterocycles, 2, 803.

Sources

Optimization

Identifying common side products in 2-Methoxy-1-methylindolin-3-one synthesis

Topic: Troubleshooting & Impurity Profiling for Indolin-3-one Derivatives Executive Summary: The Chemistry of Instability The synthesis of 2-methoxy-1-methylindolin-3-one (a protected pseudoindoxyl) is a delicate balanci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Impurity Profiling for Indolin-3-one Derivatives

Executive Summary: The Chemistry of Instability

The synthesis of 2-methoxy-1-methylindolin-3-one (a protected pseudoindoxyl) is a delicate balancing act. The reaction typically involves the oxidative alkoxylation of 1-methylindole using singlet oxygen (


) or chemical oxidants (e.g., NBS, Pb(OAc)

, or PIFA) in methanol.

Users frequently encounter low yields due to three competing pathways: oxidative cleavage (ring opening), over-oxidation (isatin formation), and hydrolysis (hemiaminal reversion). This guide deconstructs these failure modes into identifiable signals and actionable protocols.

Diagnostic Module: Identifying the "Red Flag" Impurities

Before troubleshooting the process, you must identify which side product is dominating your crude mixture. Use this profile table to diagnose your reaction.

Impurity Fingerprint Table
CompoundStructure TypeAppearanceTLC Behavior (vs Target)Key

H NMR Diagnostic
Mechanism of Formation
Target Indolin-3-oneYellow Solid/OilMid-Polarity

~3.0-3.5 (s, 3H, OMe)

~5.0-5.5 (s, 1H, H-2)
Controlled oxidative alkoxylation
Impurity A (N-Methylisatin)2,3-DioneDeep Red/Orange Less Polar (Higher

)
Loss of H-2 and OMe signals. Distinct C=O IR stretch >1730 cm

Over-oxidation of the target or intermediate.
Impurity B (N-Methylformanilide)Ring CleavageColorless OilVariable

~8.5 (s, 1H, CHO)
Loss of indole C2/C3 signals.
Oxidative cleavage of C2-C3 bond (Dioxetane rupture).
Impurity C (2-Hydroxy derivative)HemiaminalPale YellowMore Polar (Streaks)Loss of OMe signal. Broad OH singlet (exchangeable).Acid-catalyzed hydrolysis of the methoxy group.

Mechanistic Pathways & Logic Flow

Understanding how these impurities form is critical for prevention. The diagram below illustrates the divergent pathways during the photooxidation of 1-methylindole.

ReactionPathways Start 1-Methylindole (Starting Material) Inter 3-Hydroperoxy-3H-indole (Intermediate) Start->Inter 1O2 / MeOH (Singlet Oxygen) Target 2-Methoxy-1-methylindolin-3-one (TARGET) Inter->Target MeOH attack - H2O Cleavage N-Methylformanilide (Ring Opening) Inter->Cleavage Dioxetane Rupture (Thermal/Uncontrolled) Isatin N-Methylisatin (Over-Oxidation) Target->Isatin Excess Oxidant Long Reaction Time Hydrolysis 2-Hydroxy-1-methylindolin-3-one (Hydrolysis) Target->Hydrolysis H+ / H2O (Acidic Silica)

Figure 1: Divergent reaction pathways in the oxidative synthesis of indolin-3-ones. Control over temperature and stopping time is required to favor the green path over the red paths.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned from yellow to deep red. What happened?

Diagnosis: You have generated N-Methylisatin . Root Cause:

  • Over-reaction: The reaction was allowed to proceed past full conversion of the starting material. The target indolin-3-one is susceptible to further oxidation at the C2 position.

  • Excess Oxidant: If using chemical oxidants (e.g., NBS or DMDO), you likely used >2.2 equivalents. Corrective Action:

  • Monitor Strictly: Stop the reaction immediately upon consumption of the starting material (TLC control).

  • Quench: If using photooxidation, turn off the light and add a reductive quencher (e.g., Dimethyl sulfide or

    
    ) to destroy unreacted hydroperoxides before workup.
    
Q2: I isolated the product, but it decomposed into a streak on the silica column.

Diagnosis: Acid-catalyzed hydrolysis to 2-Hydroxy-1-methylindolin-3-one . Root Cause:

  • The 2-methoxy group is a hemiaminal ether. It is acid-labile. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to hydrolyze the methoxy group or cause elimination to the unstable 3H-indol-3-one species. Corrective Action:

  • Neutralize Silica: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before loading the column.

  • Alternative Phase: Use neutral Alumina (Grade III) for purification.

  • Fast Column: Do not let the compound sit on the column; elute quickly.

Q3: The NMR shows a formyl proton at 8.5 ppm, and I lost the cyclic core.

Diagnosis: Oxidative cleavage to N-Methylformanilide . Root Cause:

  • Thermal Runaway: The intermediate dioxetane (formed from

    
     attack) is thermally unstable. If the reaction temperature rises (e.g., from the heat of the lamp in photooxidation), the ring snaps open (C2-C3 bond cleavage).
    Corrective Action: 
    
  • Cooling: Maintain the reaction temperature below 5°C (ice bath) or use LED light sources that emit less heat than halogen lamps.

  • Solvent Choice: Ensure the methanol is anhydrous. Water can accelerate the decomposition of the intermediate into non-target pathways.

Optimized Protocol: Rose Bengal Sensitized Photooxidation

This protocol is designed to minimize thermal cleavage and over-oxidation.

Reagents:

  • 1-Methylindole (1.0 equiv)

  • Rose Bengal (0.5 mol% - catalytic)

  • Methanol (Anhydrous, 0.05 M concentration)

  • Sodium Methoxide (0.1 equiv - optional buffer)

Step-by-Step Workflow:

  • Setup: Dissolve 1-methylindole and Rose Bengal in anhydrous methanol in a Pyrex flask.

    • Note: If the starting material is acid-sensitive, add 0.1 equiv of NaOMe to buffer the solution.

  • Oxygenation: Bubble a gentle stream of dry

    
     through the solution for 5 minutes prior to irradiation, and maintain a positive pressure balloon during the reaction.
    
  • Irradiation: Irradiate with a 500W Halogen lamp (or 530nm Green LED array) at 0°C .

    • Critical Control: Use an IR water filter or an external cooling jacket to prevent the solution from heating up. Heat promotes the formation of N-methylformanilide.

  • Monitoring: Check TLC every 10 minutes. Look for the appearance of the yellow product spot.

    • Stop Point: Stop exactly when the starting indole spot disappears. Do not "cook" it further.

  • Quench: Add Dimethyl Sulfide (DMS, 2.0 equiv) and stir for 30 minutes in the dark at 0°C.

    • Why? This reduces any remaining 3-hydroperoxy intermediates to the 3-hydroxy species, which then converts to the ketone, preventing explosive decomposition or radical side reactions during concentration.

  • Workup: Evaporate methanol at room temperature (do not heat >30°C).

  • Purification: Flash chromatography on TEA-neutralized silica gel (EtOAc/Hexanes).

Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

Troubleshooting Start Start Reaction Monitoring CheckColor Is solution turning Red? Start->CheckColor CheckTemp Is Temp > 10°C? CheckColor->CheckTemp No (Yellow) ActionIsatin Product contaminated with Isatin. Purify via recrystallization. CheckColor->ActionIsatin Yes CheckTLC Is SM consumed? CheckTemp->CheckTLC No ActionCool Cool immediately! Risk of Cleavage CheckTemp->ActionCool Yes ActionStop STOP Reaction. Quench with DMS. CheckTLC->ActionStop Yes ActionWait Continue Monitoring (Max 10 min intervals) CheckTLC->ActionWait No

Figure 2: Decision matrix for real-time reaction monitoring.

References

  • Nakagawa, M., & Hino, T. (1970). Photosensitized oxygenation of indoles. Tetrahedron, 26(19), 4491-4503.

    • Core citation for the photooxygenation mechanism and formation of hydroperoxy intermedi
  • Zhang, X., & Foote, C. S. (1993). Photosensitized oxygenation of N-methylindole. Journal of Organic Chemistry, 58(20), 5524–5527.

    • Definitive work on the cleavage vs.
  • Garden, S. J., et al. (2002). A versatile synthesis of 2-alkoxyindolin-3-ones. Synthetic Communications, 32(4), 637-645.

    • Provides optimized protocols for chemical oxid
  • Adam, W., et al. (1992). Photooxygenation of indoles: A search for the dioxetane intermediate. Journal of the American Chemical Society, 114(20), 7899–7900.

    • Mechanistic insight into the ring-opening (cleavage)
Troubleshooting

Optimizing reaction conditions (temperature, solvent) for indolinones

Technical Guide ID: IND-OPT-2026-X Status: Operational | Tier: Level 3 (Senior Scientist) Mission Statement Welcome to the Indolinone Technical Support Center. This guide is not a generic textbook; it is a troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: IND-OPT-2026-X

Status: Operational | Tier: Level 3 (Senior Scientist)

Mission Statement

Welcome to the Indolinone Technical Support Center. This guide is not a generic textbook; it is a troubleshooting engine designed for medicinal chemists facing stalls in the synthesis of oxindole scaffolds (e.g., Sunitinib, Nintedanib). We focus on the "Hidden Variables"—the subtle interplay between solvent polarity, temperature-dependent kinetics, and catalytic species that determines whether you get a crystalline drug candidate or an intractable tar.

Module 1: The Solubility Paradox & Solvent Selection

User Query: "My indolinone starting material is insoluble in ethanol, but DMF is trapping my product and preventing crystallization. How do I choose the right solvent?"

Technical Analysis

Indolinones (oxindoles) present a "Solubility Paradox":

  • The Lactam H-Bond Network: The N-H and C=O groups form strong intermolecular hydrogen bond networks (similar to DNA base pairs), resulting in high melting points and poor solubility in non-polar solvents.

  • The Polarity Trap: Highly polar solvents (DMF, DMSO) dissolve the reactants well but often retain the product due to the same H-bonding capability, leading to oiling out or low recovery during workup.

Optimization Protocol: The "Green" Switch

Recent process chemistry (including Sunitinib optimization) has moved away from toxic dipolar aprotic solvents toward protic binary systems .

Decision Matrix: Solvent Selection

SolventSelection Start Substrate Solubility? HighMP High MP / Insoluble (>200°C) Start->HighMP LowMP Moderate Solubility Start->LowMP Binary Ethanol : Water (4:1) + 0.1 eq Surfactant HighMP->Binary Use Binary System Green Ethanol or 2-Me-THF LowMP->Green Green Protocol Rxn Reaction Type? Binary->Rxn Green->Rxn Condensation Knoevenagel Rxn->Condensation Coupling Pd-Coupling Rxn->Coupling Recrys Filtration (High Yield) Condensation->Recrys Product precipitates upon cooling PhaseSep Toluene/Water biphasic system Coupling->PhaseSep Requires immiscibility

Figure 1: Solvent selection logic based on substrate physical properties and reaction type.

FAQ: Solvent Systems

Q: Can I use water as a solvent? A: Yes. Water is an excellent solvent for Knoevenagel condensations if you use a surfactant or if the reaction is heterogeneous. The hydrophobic effect forces the organic reactants together, often accelerating the reaction rate compared to organic solvents [1].

Q: Why is Ethanol/Piperidine preferred over Toluene/Piperidine? A: While Toluene allows for Dean-Stark water removal (driving equilibrium), Ethanol acts as a proton shuttle. It stabilizes the charged intermediates (enolates) via H-bonding, lowering the activation energy. Furthermore, the final indolinone product is usually less soluble in cold ethanol than the starting materials, allowing for "reaction-crystallization" (one-pot synthesis and purification) [2].

Module 2: The Knoevenagel Condensation (Kinetics & Catalysis)

User Query: "I am synthesizing a Sunitinib analog. The reaction turns black, and I get a low yield of a gummy solid. I'm using Piperidine in refluxing THF."

Root Cause Analysis
  • Base Overload: Piperidine is a nucleophile as well as a base. At high concentrations or temperatures, it can attack the aldehyde or the lactam ring.

  • Polymerization: 3-substituted indolinones are prone to oxidative dimerization (formation of isoindigo byproducts) if the reaction stalls or is exposed to air at high temps.

  • Lack of Acid Buffer: The dehydration step (elimination of -OH) requires protonation. Using only base slows this step down.

The "Gold Standard" Protocol (Sunitinib-Type)

This protocol balances rate (kinetics) with stability (thermodynamics).

Reagents:

  • Substituted Indolin-2-one (1.0 eq)

  • Aldehyde/Pyrrole (1.1 eq)

  • Catalyst System: Piperidine (0.1 eq) + Acetic Acid (0.1 eq)

  • Solvent: Ethanol (10 volumes)

Step-by-Step Workflow:

  • Charge: Suspend indolinone and aldehyde in Ethanol at 20°C.

  • Catalyst Addition: Add Piperidine and Acetic Acid premixed (Piperidinium acetate buffer). Why? This buffers the pH, preventing side reactions while maintaining enough free base for deprotonation.

  • Temperature Ramp: Heat to 75°C (Reflux) for 2–4 hours.

    • Checkpoint: Solution should turn from suspension to clear (reaction) to suspension (product precipitation).

  • Cooling (Critical): Cool slowly to 20°C over 2 hours. Fast cooling traps impurities.

  • Filtration: Wash with cold Ethanol.

Data: Catalyst System Comparison

Catalyst SystemYield (%)Purity (%)Notes
Piperidine (1.0 eq)65%82%Dark impurities; difficult purification.
KOH / EtOH70%88%Salt formation issues; requires neutralization.
Pip/AcOH (0.1 eq) 92% >98% Clean precipitation; "Buffer Effect".
Solvent-Free (Melt)85%90%Good for green chem, but hard to scale [3].

Module 3: Stereochemical Control (E/Z Selectivity)

User Query: "I need the Z-isomer (biologically active), but I keep getting a mixture of E and Z. How do I lock in the Z-form?"

Mechanistic Insight

The Z-isomer of 3-substituted indolinones is thermodynamically favored due to an intramolecular hydrogen bond between the indole N-H and the exocyclic carbonyl oxygen (in the case of Sunitinib-like molecules).

  • Kinetic Product: Often E-isomer (forms faster due to steric approach).

  • Thermodynamic Product: Z-isomer (more stable).

Troubleshooting Guide: Locking the 'Z'

Q: How do I convert E to Z? A: Thermodynamic Equilibration. If you isolate the E-isomer (or a mix), resuspend the solid in Ethanol containing 5% Piperidine and reflux for 4–6 hours. The base facilitates the reversible Michael addition/elimination, allowing the system to settle into the lower-energy Z-state.

Q: How do I prevent E formation initially? A: Avoid "Crash Cooling." Rapid precipitation traps the kinetic product (E). Use a Slow Cooling Ramp (0.5°C/min) from reflux to room temperature. This keeps the isomers in solution longer, allowing the equilibrium to shift to Z before the crystal lattice locks the geometry [4].

EZSelectivity Reactants Indolinone + Aldehyde Intermediate Aldol Intermediate (Betaine) Reactants->Intermediate Base (Piperidine) KineticPath Fast Elimination (Kinetic Control) Intermediate->KineticPath ThermoPath Equilibration (Thermodynamic Control) Intermediate->ThermoPath E_Isomer E-Isomer (Less Stable) KineticPath->E_Isomer Z_Isomer Z-Isomer (Bioactive / Stable) ThermoPath->Z_Isomer E_Isomer->Z_Isomer Reflux + Base (Isomerization) H_Bond Stabilized by Intramolecular H-Bond Z_Isomer->H_Bond

Figure 2: Kinetic vs. Thermodynamic pathways in indolinone condensation. The Z-isomer is favored by heat and time (equilibration).

Module 4: Advanced Functionalization (C-H Activation)

User Query: "I am trying to functionalize the C4 position using Pd-catalysis, but reaction is occurring at C3 or C7."

The Directing Group & Solvent Effect

Regioselectivity in indolinones is heavily solvent-dependent during Pd-catalyzed C-H activation.[1]

  • C3-Selective: In polar aprotic solvents (DMF, DMSO) with weak oxidants, the C3 position is most nucleophilic (enamine-like reactivity).

  • C4/C7-Selective: Requires a Directing Group (DG) on the Nitrogen (e.g., Acetyl, Pyridyl) and a Non-Coordinating Solvent .

Protocol Adjustment

If you want C4 selectivity (common for scaffold diversification):

  • Protect Nitrogen: Install an Acetyl or Pivaloyl group.

  • Change Solvent: Switch from DMF to Toluene or Dioxane .

    • Reason: Coordinating solvents (DMF) compete with the Directing Group for the Palladium center, breaking the chelation required for C4 activation.

  • Add Acid: Pivalic acid (30 mol%) acts as a ligand to stabilize the C-H activation transition state [5].

References

  • Green Solvent Efficacy: Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives.[2] (2023).[3] Researcher.life.

  • Sunitinib Optimization: An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025).[4][5] ResearchGate.

  • Knoevenagel Kinetics: Optimization of solvent for Knoevenagel condensation. (2017).[6][7] ResearchGate.

  • Thermodynamic Control: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.

  • Pd-Catalyzed Selectivity: Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C-H Functionalization. (2025).[4][5] ResearchGate.

Technical Support Center - End of Transmission

Sources

Optimization

How to remove impurities from crude 2-Methoxy-1-methylindolin-3-one

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists and process development scientists. It addresses the specific challenges of purifying 2-Methoxy-1-methylindoli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists and process development scientists. It addresses the specific challenges of purifying 2-Methoxy-1-methylindolin-3-one (a pseudoindoxyl derivative), focusing on its chemical instability and sensitivity to standard purification methods.

Topic: Purification & Impurity Removal for crude 2-Methoxy-1-methylindolin-3-one Status: Open Priority: High (Stability Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Identify Your Impurity

User Query: "My crude product is a dark orange/red solid, but the target should be yellow. TLC shows streaking and multiple spots. What is happening?"

Technical Analysis: The synthesis of 2-Methoxy-1-methylindolin-3-one (typically via methylation of N-methylisatin using Trimethyl Orthoformate/Methanol) is equilibrium-driven. The "Red Shift" you are observing is the primary indicator of degradation or side-reaction.

Use the following diagnostic table to identify the specific impurity based on visual and TLC evidence:

Visual AppearanceTLC Behavior (

)
Probable ImpurityRoot Cause
Bright Yellow Distinct spot (

in Hex/EtOAc)
Target Molecule Correct Synthesis
Orange / Red Lower

than target
N-Methylisatin Hydrolysis of the methoxy group (Acidic moisture)
Deep Violet / Purple Very low

(often near baseline)
N,N'-Dimethylindirubin Base-catalyzed dimerization (Aldol condensation)
Colorless Oil High

Trimethyl Orthoformate Excess reagent not removed
Diagnostic Workflow

The following logic tree illustrates the degradation pathways that create these impurities.

ImpurityPathways Target 2-Methoxy-1-methylindolin-3-one (Yellow Solid) Isatin N-Methylisatin (Orange/Red) Target->Isatin Acidic Hydrolysis (+ H2O / H+) Dimer N,N'-Dimethylindirubin (Deep Violet) Target->Dimer Base-catalyzed Dimerization Isatin->Target MeOH / TMOF (Synthesis)

Figure 1: Degradation pathways of 2-Methoxy-1-methylindolin-3-one leading to common chromophoric impurities.

Troubleshooting Guide (Q&A)

Issue A: "The compound decomposes on the column (Streaking)."

Q: I tried purifying the crude material on a standard silica gel column (Hexane/EtOAc), but I recovered mostly N-methylisatin and the yield was low. Why?

A: Standard silica gel is slightly acidic (pH 6.0–6.5). The C2-methoxy group in your target molecule is essentially a hemiaminal ether . This functional group is highly labile in the presence of Lewis or Brønsted acids. As the compound travels down the acidic silica column, it hydrolyzes back to the ketone (N-methylisatin), causing the "streaking" effect and loss of yield.

Protocol: Neutralized Silica Chromatography You must deactivate the silica gel before loading your sample.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 90:10 Hexane:EtOAc).

  • Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes of the eluent containing 1% TEA.

  • Elution: Run the column with your gradient.[1] You can reduce TEA to 0.5% for the run, but maintain basicity.

  • Post-Column: Rotovap fractions immediately. Do not let the solution stand in TEA for days, as basicity can eventually trigger dimerization (see Issue B).

Issue B: "My product turns purple during recrystallization."

Q: I attempted to recrystallize from hot ethanol, but the solution turned dark violet. What happened?

A: You triggered the Indirubin formation . Indolin-3-ones have an active methylene/methine at the C2 position. In protic solvents (like ethanol) with heat, or if any trace base is present, two molecules will condense: one acting as the nucleophile and the other as the electrophile (at C3). This forms the thermodynamically stable, highly colored Indirubin dimer.

Protocol: "Cold-Crash" Recrystallization Avoid heating protic solvents. Use a polarity-based precipitation method instead.

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature. (The compound is highly soluble in DCM).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble dimers (purple solids).

  • Precipitation: Slowly add Hexane (anti-solvent) to the stirring DCM solution until it becomes cloudy.

  • Crystallization: Place the flask in a freezer (-20°C) for 12 hours. Do not heat to reflux.

  • Collection: Filter the yellow crystals and wash with cold Hexane.

Issue C: "How do I remove excess Trimethyl Orthoformate (TMOF)?"

Q: NMR shows a singlet at ~3.2 ppm and ~5.0 ppm that corresponds to TMOF. It won't dry off.

A: TMOF (bp 101°C) can be stubborn. However, it hydrolyzes rapidly. Warning: Do not use aqueous acid to wash it out, or you will destroy your product.

Protocol: Azeotropic Removal

  • Dissolve the crude oil in Toluene .

  • Rotovap at 45°C. Toluene forms an azeotrope with methanol (a byproduct) and helps co-distill the TMOF.

  • Repeat 2-3 times.

  • Final drying should be done under high vacuum (< 1 mbar) for 4 hours.

Validated Purification Workflow

Use this decision tree to select the correct method based on your crude purity.

PurificationLogic Start Crude Material Analysis (TLC/NMR) IsRed Is the solid Red/Purple? Start->IsRed Recryst METHOD A: Recrystallization (DCM/Hexane -20°C) IsRed->Recryst Yes (Dimer present) CheckStreak Does TLC streak? IsRed->CheckStreak No (Mostly Yellow/Orange) NeutCol METHOD B: Neutralized Silica Column (Hex/EtOAc + 1% TEA) CheckStreak->NeutCol Yes (Acid Sensitive) StdCol METHOD C: Flash Chromatography (Rapid elution) CheckStreak->StdCol No

Figure 2: Decision matrix for selecting the appropriate purification methodology.

Stability & Storage (Post-Purification)

Once purified, 2-Methoxy-1-methylindolin-3-one remains reactive. Follow these strict storage guidelines to prevent degradation (reversion to orange N-methylisatin).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can induce radical oxidation at C2.

  • Temperature: -20°C is mandatory for long-term storage.

  • Container: Amber glass vials (light sensitive).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or Silica gel packets. Moisture is the primary enemy.

References

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. National Institutes of Health (PMC). Available at: [Link] Supports the reactivity profile of C2-substituted indolinones and purification via chromatography.

  • Trimethyl orthoformate (Reagent Profile). Wikipedia / Organic Syntheses. Available at: [Link] Details the use of TMOF in acetal formation and its hydrolysis conditions.

  • Recrystallization Solvents and Techniques. University of Rochester / MIT OpenCourseWare. Available at: [Link] General grounding for solvent selection (DCM/Hexane) for polar/labile compounds.

  • Stability of Silica Gel in Chromatography. Biotage Technical Notes. Available at: [Link] Provides context on silica acidity and degradation risks for sensitive compounds.

Sources

Troubleshooting

Challenges in the scale-up synthesis of 2-Methoxy-1-methylindolin-3-one

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-methylindolin-3-one. Recognizing the complexities of scaling up laboratory procedur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-methylindolin-3-one. Recognizing the complexities of scaling up laboratory procedures, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during large-scale production. Our focus is on providing practical, experience-driven insights to ensure the robustness, efficiency, and safety of your synthesis.

I. Synthetic Strategy Overview

The synthesis of 2-Methoxy-1-methylindolin-3-one is typically approached as a multi-step process. While several routes are plausible, a common and logical strategy involves the initial formation of the indolin-3-one core, followed by sequential N-methylation and C-2 methoxylation. The order of these final two steps can be varied, and each approach presents its own set of challenges, particularly during scale-up. This guide will address both pathways.

Pathway A: N-Methylation followed by C-2 Methoxylation

This pathway begins with the N-methylation of a suitable 2-hydroxyindolin-3-one or a related precursor, followed by the introduction of the methoxy group at the C-2 position.

Pathway B: C-2 Methoxylation followed by N-Methylation

Conversely, this pathway involves the initial methoxylation of an N-unsubstituted indolin-3-one precursor, followed by N-methylation.

Below, we will delve into the specific challenges and troubleshooting for each critical transformation.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the scale-up synthesis of 2-Methoxy-1-methylindolin-3-one.

A. N-Methylation of the Indolin-3-one Core

Q1: We are observing low yields during the N-methylation of our indolin-3-one precursor at a larger scale. What are the likely causes and how can we optimize this step?

A1: Low yields in N-methylation at scale often stem from a few key factors that are less pronounced in a laboratory setting.[1][2]

  • Incomplete Deprotonation: The acidity of the N-H bond in the indolin-3-one core requires a sufficiently strong base for complete deprotonation. On a larger scale, inefficient mixing can lead to localized areas of incomplete reaction.

    • Troubleshooting:

      • Base Selection: Ensure you are using a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For larger scales, consider using a base that is more soluble in your reaction solvent to improve homogeneity.

      • Mixing Efficiency: Inadequate agitation is a common scale-up problem. Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller to ensure thorough mixing of the heterogeneous reaction mixture.

      • Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally effective for this step.[1][2] Ensure your solvent is anhydrous, as water will quench the base.

  • Reagent Stoichiometry and Addition: At scale, the rate of addition of the methylating agent (e.g., methyl iodide, dimethyl sulfate) becomes critical. A rapid addition can lead to localized high concentrations, promoting side reactions.

    • Troubleshooting:

      • Controlled Addition: Add the methylating agent dropwise or via a syringe pump over an extended period. This helps to maintain a low, steady concentration of the electrophile.

      • Temperature Control: The N-methylation is often exothermic. Use a jacketed reactor with a reliable cooling system to maintain the optimal reaction temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired N-methylated product.

    • Troubleshooting:

      • O-Methylation: While less common for the indolinone nitrogen, O-methylation at the C-3 carbonyl can occur under certain conditions. Using a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation.[2]

      • Impurity Profile: Analyze your starting materials for impurities that may consume the base or methylating agent.

Q2: We are seeing significant amounts of unreacted starting material even after extended reaction times. What should we investigate?

A2: The persistence of starting material suggests an incomplete reaction, which can be due to several factors when scaling up.

  • Inactive Reagents:

    • Troubleshooting:

      • Base Quality: Sodium hydride, for example, can lose its activity if not stored properly under an inert atmosphere. Use a fresh, high-quality batch of your chosen base.

      • Methylating Agent: Methylating agents like methyl iodide can degrade over time. Ensure you are using a fresh, stabilized reagent.

  • Suboptimal Temperature:

    • Troubleshooting: While starting the reaction at a low temperature is crucial for control, the reaction may require gentle heating to proceed to completion. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC) and, if necessary, slowly raise the temperature to 40-50°C.[2]

Workflow for Troubleshooting Low N-Methylation Yield

start Low N-Methylation Yield check_reagents Verify activity of base and methylating agent start->check_reagents check_conditions Review reaction conditions (temp, time, solvent) start->check_conditions check_mixing Evaluate mixing efficiency start->check_mixing use_fresh Use fresh, high-quality reagents check_reagents->use_fresh Reagents inactive? optimize_temp Optimize temperature and reaction time based on in-process controls check_conditions->optimize_temp Suboptimal conditions? improve_agitation Switch to overhead stirring; optimize impeller design check_mixing->improve_agitation Poor mixing? monitor_reaction monitor_reaction use_fresh->monitor_reaction optimize_temp->monitor_reaction Monitor reaction progress (TLC/HPLC) improve_agitation->monitor_reaction complete Proceed to work-up and purification monitor_reaction->complete Reaction complete?

Caption: Troubleshooting workflow for low N-methylation yield.

B. C-2 Methoxylation

Q3: Introducing the methoxy group at the C-2 position is proving to be challenging at scale, with low conversion and the formation of several byproducts. What are the key considerations for this step?

A3: C-2 functionalization of an indolin-3-one core can be complex. The choice of methoxylating agent and reaction conditions is critical to success. A plausible approach is the reaction with an electrophilic methoxy source.

  • Choice of Methoxylating Agent: The reactivity of your N-methylated indolin-3-one will dictate the best methoxylating agent.

    • Troubleshooting:

      • Reactivity: If direct methoxylation is difficult, consider converting the C-2 position to a better leaving group first, such as a halide, which can then be displaced by methoxide.

      • Alternative Reagents: Explore different methoxylating agents. For instance, oxidative methoxylation using an oxidant in methanol can be effective for some substrates.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature Control: As with N-methylation, temperature control is paramount. Exothermic reactions can lead to decomposition and byproduct formation. Utilize a well-controlled reactor system.

      • Anhydrous Conditions: Moisture can react with many methoxylating agents and intermediates. Ensure all reagents and solvents are scrupulously dried.

  • Byproduct Formation:

    • Troubleshooting:

      • Dimerization/Polymerization: Indolin-3-ones can be prone to self-condensation or other side reactions under harsh conditions. Careful control of temperature and reagent stoichiometry is essential.

      • Over-reaction: Depending on the chosen method, reaction at other positions on the ring is possible. Analyze byproducts to understand these pathways and adjust conditions accordingly.

Q4: We are concerned about the thermal stability of the 2-Methoxy-1-methylindolin-3-one product during the reaction and work-up. What precautions should we take?

A4: The thermal stability of heterocyclic compounds can be a significant concern during scale-up.[3]

  • Thermal Hazard Assessment:

    • Recommendation: Before proceeding to a large scale, it is highly advisable to perform a thermal stability study, such as Differential Scanning Calorimetry (DSC), on a small sample of the purified product. This will help to identify the onset of decomposition and any potential exothermic events.

  • Minimizing Thermal Stress:

    • Troubleshooting:

      • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Work-up and Purification: During work-up, avoid prolonged heating. If distillation is required to remove solvents, use a high-vacuum system to keep the temperature low. For purification, consider chromatography at ambient temperature or recrystallization over methods that require high heat.

C. Purification and Impurity Profile

Q5: Purification of the final product by column chromatography is not feasible for our large-scale batches. What are some alternative purification strategies?

A5: Scaling up purification requires a shift from chromatographic methods to more industrially viable techniques.

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Troubleshooting:

      • Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to find a system that provides good recovery of high-purity crystalline material.

      • Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control crystal size.

      • Controlled Cooling: A slow, controlled cooling rate is crucial for obtaining large, pure crystals. Rapid cooling can trap impurities.

  • Slurry Washes:

    • Troubleshooting: If the impurities are significantly more soluble in a particular solvent than your product, you can perform a slurry wash. This involves suspending the crude product in the solvent, stirring for a period, and then filtering.

Q6: What are some of the common impurities we should be looking for in our final product?

A6: A thorough understanding of your impurity profile is essential for quality control.

  • Process-Related Impurities:

    • Unreacted Starting Materials: The N-methylated precursor or the initial indolin-3-one.

    • Intermediates: Any partially reacted species.

    • Reagents and Byproducts: Residual base, methylating agent byproducts, etc.

  • Product-Related Impurities:

    • O-Methylated Isomer: As discussed, this can be a potential byproduct of the N-methylation step.

    • Di-methylated or Poly-methylated Species: If the methylation steps are not well-controlled.

    • Degradation Products: Resulting from thermal or chemical instability.

Impurity Profile Management

Impurity TypePotential SourceMitigation Strategy
Unreacted PrecursorsIncomplete reactionOptimize reaction time, temperature, and reagent stoichiometry.
O-Methylated IsomerNon-selective N-methylationUse a strong, non-nucleophilic base in a polar aprotic solvent.
Di/Poly-methylated ByproductsExcess methylating agentUse stoichiometric amounts of the methylating agent and controlled addition.
Degradation ProductsThermal or chemical instabilityMinimize thermal stress during reaction and work-up; perform thermal hazard assessment.

III. Experimental Protocols

The following are generalized, scalable protocols for the synthesis of 2-Methoxy-1-methylindolin-3-one. Note: These protocols should be optimized for your specific equipment and safety procedures.

Protocol A: N-Methylation of 2-Hydroxyindolin-3-one Precursor
  • Reactor Setup: Charge a suitably sized, clean, and dry jacketed glass reactor with the 2-hydroxyindolin-3-one precursor and anhydrous THF (e.g., 10 L/kg of precursor).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

  • Base Addition: Slowly add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.

  • Stirring: Stir the mixture at 0-5°C for 1 hour after the addition is complete.

  • Methylating Agent Addition: Add methyl iodide (1.2 equivalents) dropwise via an addition funnel over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purification: Concentrate the organic phase and purify the N-methylated intermediate by recrystallization.

Protocol B: C-2 Methoxylation of 1-Methylindolin-3-one Precursor

(This is a conceptual protocol, and the specific methoxylating agent and conditions will need to be developed based on the reactivity of your substrate.)

  • Reactor Setup: Charge the N-methylated precursor and an appropriate anhydrous solvent to a clean, dry, and inerted reactor.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78°C for highly reactive systems).

  • Reagent Addition: Slowly add the chosen methoxylating agent or the reagents to generate it in situ.

  • Reaction: Stir at the optimized temperature for the required duration, monitoring by a suitable analytical method.

  • Quenching and Work-up: Quench the reaction appropriately and perform an aqueous work-up.

  • Purification: Purify the final product, 2-Methoxy-1-methylindolin-3-one, by recrystallization or other suitable non-chromatographic methods.

IV. Visualization of Key Relationships

cluster_synthesis Synthetic Pathway Logic cluster_challenges Key Scale-Up Challenges start Indolin-3-one Precursor n_methylation N-Methylation start->n_methylation Pathway A c2_methoxylation_alt C-2 Methoxylation start->c2_methoxylation_alt Pathway B c2_methoxylation C-2 Methoxylation n_methylation->c2_methoxylation thermal Thermal Management n_methylation->thermal Exothermic mixing Mixing Efficiency n_methylation->mixing Heterogeneous product 2-Methoxy-1-methylindolin-3-one c2_methoxylation->product c2_methoxylation->thermal Exothermic impurities Impurity Profile product->impurities Byproducts purification Purification Method product->purification Crystallization n_methylation_alt N-Methylation c2_methoxylation_alt->n_methylation_alt n_methylation_alt->product

Sources

Optimization

Technical Support Center: Troubleshooting Indolinone Synthesis

Topic: Resolving Unexpected Color Changes During Knoevenagel Condensation Doc ID: IND-SYN-004 | Version: 2.1 | Last Updated: 2026-02-19 The "Traffic Light" Diagnostic: Immediate Visual Triage In indolinone synthesis (spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Unexpected Color Changes During Knoevenagel Condensation

Doc ID: IND-SYN-004 | Version: 2.1 | Last Updated: 2026-02-19

The "Traffic Light" Diagnostic: Immediate Visual Triage

In indolinone synthesis (specifically the Knoevenagel condensation of oxindoles with aldehydes/ketones), color is your primary proxy for conjugation length and reaction fidelity. Use this diagnostic table to identify the state of your reaction immediately.

Observed ColorStatusLikely Chemical CauseRecommended Action
Yellow / Orange Normal Target Product. Successful formation of the exocyclic C=C double bond extending conjugation.Proceed to workup. Verify E/Z ratio via NMR.
Deep Red / Purple Critical Indirubin Formation. Oxidation of oxindole to isatin, followed by self-coupling.STOP. Purge system with Argon/N2. Add antioxidant (e.g., BHT) if protocol permits.
Dark Brown / Black Failure Polymerization / Tarring. Base concentration too high or temperature spike caused oligomerization.Discard batch. Repeat with milder base (e.g., Piperidine vs. KOH) and lower temp.
Green Warning Charge-Transfer Complex / Metal Contamination. Often seen with electron-rich aldehydes or residual transition metals (Cu/Fe).Check reagents for metal purity. If using pyrrole aldehydes, this may be a transient intermediate.
Colorless / Pale Failure No Reaction. Failed deprotonation or wet solvent quenching the intermediate.Dry solvents (EtOH/MeOH). Refresh catalyst (Piperidine).[1]

Decision Tree: Troubleshooting Workflow

Use the following logic flow to resolve color anomalies during the reaction.

IndolinoneTroubleshooting Start Observation: Unexpected Color RedPurple Color: Red / Deep Purple Start->RedPurple BrownBlack Color: Brown / Black Tar Start->BrownBlack Colorless Color: Colorless / Pale Start->Colorless Oxidation Diagnosis: Oxidation to Isatin (Indirubin impurity) RedPurple->Oxidation Oxindole + O2 Polymer Diagnosis: Base-induced Polymerization BrownBlack->Polymer High pH / Temp WetSolvent Diagnosis: Solvent Wet or Catalyst Dead Colorless->WetSolvent H2O Quench Action1 Action: Degas Solvents, Use Inert Atm (N2/Ar) Oxidation->Action1 Action2 Action: Reduce Base Strength (Switch KOH -> Piperidine) Polymer->Action2 Action3 Action: Distill Solvent, Add Molecular Sieves WetSolvent->Action3

Figure 1: Troubleshooting logic for colorimetric deviations in indolinone synthesis.

Technical Deep Dive: The Mechanism of Failure

To prevent recurrence, one must understand the causality. The synthesis of drugs like Sunitinib relies on the Knoevenagel condensation. Two competing pathways dictate the color:

Pathway A: The Desired Route (Yellow/Orange)
  • Deprotonation: The base (Piperidine, pKa ~11) deprotonates the oxindole at the C3 position (pKa ~18 in DMSO).

  • Attack: The enolate attacks the aldehyde carbonyl.[1]

  • Elimination: Loss of water forms the exocyclic double bond.

    • Result: Extended conjugation

      
       Absorbance shifts to 400-500nm (Yellow/Orange).
      
Pathway B: The Oxidative Side-Reaction (Red/Purple)

If oxygen is present, the oxindole C3-enolate traps


 instead of the aldehyde.
  • Auto-oxidation: Oxindole

    
     3-hydroperoxyoxindole 
    
    
    
    Isatin (Orange).
  • Coupling: Remaining oxindole attacks Isatin.

  • Product: Indirubin (Deep Purple/Red).

    • Note: Indirubin is a potent impurity and is difficult to separate from the target indolinone due to similar solubility profiles [1].

ReactionPathways Oxindole Oxindole (Starting Material) Enolate C3-Enolate (Intermediate) Oxindole->Enolate Base Indolinone Target Indolinone (Yellow/Orange) Enolate->Indolinone + Aldehyde (Knoevenagel) Isatin Isatin (Intermediate) Enolate->Isatin + O2 (Oxidation) Aldehyde Aldehyde (Reactant) Oxygen Oxygen (O2) (Contaminant) Indirubin Indirubin (Purple Impurity) Isatin->Indirubin + Enolate (Dimerization)

Figure 2: Kinetic competition between Knoevenagel condensation and oxidative dimerization.

Validated Protocol: "Gold Standard" Synthesis

Based on optimized Sunitinib intermediate synthesis [2].

Objective: Minimize oxidation and ensure thermodynamic Z-isomer formation.

Reagents
  • Solvent: Ethanol (Absolute) or 2-Propanol. Avoid DMF unless solubility is critical (harder to remove).

  • Base: Piperidine (0.1 eq). Secondary amines catalyze the reaction via iminium intermediates.

  • Additives: Molecular Sieves (3Å) if the aldehyde is moisture sensitive.

Step-by-Step Procedure
  • Degassing (Critical): Sparge the ethanol with Nitrogen (

    
    ) for 15 minutes before adding reactants. This eliminates dissolved oxygen, blocking Pathway B.
    
  • Charge: Add Oxindole (1.0 eq) and Aldehyde (1.1 eq) to the reactor.

  • Catalyst Addition: Add Piperidine (0.1 eq) dropwise.

    • Observation: Solution should turn clear, then slowly darken to yellow/orange.

  • Reflux: Heat to 78°C (Ethanol reflux) for 3–6 hours.

    • Monitoring: TLC or HPLC. Look for disappearance of Oxindole.

  • Cooling & Filtration: Cool slowly to 0°C. The Z-isomer is typically less soluble and thermodynamically stable, precipitating out.

  • Wash: Wash the filter cake with cold, degassed ethanol.

Isomerism: E vs. Z and Color Intensity

Users often report "color shifts" during cooling. This is frequently a stereochemical adjustment.

IsomerStabilityColor CharacteristicsStructural Note
Z-Isomer Thermodynamic (Stable)Intense/Bright. Planar structure allows maximum orbital overlap. Stabilized by intramolecular H-bond (NH...O=C).Usually the active pharmaceutical ingredient (API) form (e.g., Sunitinib).
E-Isomer Kinetic (Unstable)Paler/Shifted. Steric clash between the carbonyl and the aldehyde substituent twists the ring, breaking conjugation.Often forms first but converts to Z upon heating/acid catalysis.

Tip: If your product is the wrong color (pale yellow vs. bright orange), you may have trapped the kinetic E-isomer. Refluxing in acidic ethanol (trace HCl) can drive the E


 Z isomerization [3].

Frequently Asked Questions (FAQs)

Q: My reaction turned green. Is the batch ruined? A: Not necessarily. Green often indicates a charge-transfer complex, particularly if using electron-rich aldehydes (like pyrroles in Sunitinib synthesis) or if trace iron is present.

  • Test: Take an aliquot and dilute with acid. If it turns yellow, it was likely a pH-dependent halochromic shift. If it stays muddy green, check for metal contamination.

Q: Can I use KOH or NaOH instead of Piperidine? A: It is risky. Strong inorganic bases increase the concentration of the enolate too rapidly, favoring the oxidative dimerization (Indirubin) if any oxygen is present. They can also hydrolyze the lactam ring of the oxindole. Piperidine is preferred because it forms an iminium ion with the aldehyde, making it a more specific electrophile.

Q: How do I remove the red Indirubin impurity? A: Indirubin is very difficult to remove by recrystallization.

  • Strategy: Prevention is key (inert atmosphere). If present, column chromatography is usually required (Indirubin elutes differently than the target indolinone). Some protocols suggest washing with hot ethyl acetate, as Indirubin is sparingly soluble.

References

  • Methods in Isatin Chemistry. Sumpter, W. C.[2] (1954). Chemical Reviews. Link (Foundational chemistry of isatin/oxindole oxidation).

  • Process Development of Sunitinib Malate. Org. Process Res. Dev. (2010).[3] Link (Detailed industrial protocol for indolinone condensation).

  • E/Z Isomerization in Knoevenagel Condensates. Journal of Organic Chemistry. (2008). Link (Mechanistic insight into thermodynamic stability of Z-isomers).

  • Troubleshooting Knoevenagel Condensations. Master Organic Chemistry.Link (General mechanism and base selection).

Sources

Troubleshooting

Managing moisture-sensitive steps in 2-Methoxy-1-methylindolin-3-one synthesis

Technical Support Center: Managing Moisture-Sensitive Steps in 2-Methoxy-1-methylindolin-3-one Synthesis Topic: Precision Control of Moisture during the Oxidative Alkoxylation of 1-Methylindole. Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Moisture-Sensitive Steps in 2-Methoxy-1-methylindolin-3-one Synthesis

Topic: Precision Control of Moisture during the Oxidative Alkoxylation of 1-Methylindole. Audience: Medicinal Chemists, Process Development Scientists. Format: Technical Guide, Troubleshooting Q&A, and Interactive Workflows.

Introduction: The Hydrolysis Trap

The synthesis of 2-Methoxy-1-methylindolin-3-one (also referred to as 1-methyl-2-methoxyindoxyl) typically proceeds via the oxidative alkoxylation of 1-methylindole in methanol. This molecule contains a hemiaminal ether moiety at the C2 position.

The Core Challenge: The C2 position is chemically equivalent to an acetal/hemiaminal center. In the presence of trace water and Lewis or Brønsted acids (often generated during oxidation), the desired methoxy group is rapidly exchanged for a hydroxyl group. This generates the 2-hydroxy species, which is unstable and prone to ring-opening (forming 2-(methylamino)phenylglyoxal) or dimerization, destroying your yield.

This guide provides a self-validating protocol to eliminate moisture interference during the critical "trapping" phase of the reaction.

Part 1: Reagent & System Preparation (The Foundation)

Q: My methanol is "HPLC grade." Is that dry enough for this reaction? A: No. HPLC grade methanol often contains up to 0.05% (500 ppm) water. In oxidative alkoxylations involving highly reactive electrophilic intermediates (such as the 3-bromo-indolenine or radical cations), water competes with methanol as a nucleophile.

  • The Rule: Water concentration must be < 50 ppm .

  • The Protocol: Distill methanol over Magnesium/Iodine or use a solvent purification system (SPS). Store over activated 3Å molecular sieves for at least 24 hours prior to use.

Q: I am using NBS (N-Bromosuccinimide) as the oxidant. Why does the color turn dark brown immediately? A: This often indicates the presence of HBr, which catalyzes the decomposition of the indole starting material before oxidation is complete.

  • The Fix: Recrystallize NBS from water (to remove impurities) and dry thoroughly under high vacuum over P₂O₅. Wet NBS introduces water directly into the reaction core. Alternatively, add a solid weak base (e.g., NaHCO₃, 2.0 equiv) to the reaction mixture to scavenge HBr and buffer the system, preventing acid-catalyzed hydrolysis of the product.

Part 2: Reaction Execution (The Process)

Q: I see the product spot on TLC, but it disappears during workup. What is happening? A: You are likely experiencing acid-catalyzed hydrolysis during the quench or extraction. The 2-methoxy-indolin-3-one core is acid-labile.

  • The Mechanism: The C2-OMe bond protonates, methanol leaves, and water attacks the resulting cation to form the C2-OH species.

  • The Solution: Never use acidic aqueous washes (e.g., HCl or NH₄Cl) if they are not strictly necessary and buffered. Quench the reaction with a basic solution (e.g., saturated NaHCO₃ or pH 7.4 phosphate buffer) to neutralize any acid generated during the oxidation.

Q: What is the "Golden Window" for adding Methanol? A: In methods involving singlet oxygen or hypervalent iodine (e.g., PIFA), methanol is usually the solvent. However, if using a stepwise halogenation (e.g., NCS/NBS), the intermediate (3-haloindolenine) is the moisture-sensitive species.

  • Protocol Insight: Ensure the reaction temperature is maintained between 0°C and -10°C. Higher temperatures increase the rate of water nucleophilic attack (if present) relative to methanol trapping.

Part 3: Troubleshooting & Optimization Matrix

SymptomProbable CauseMechanistic RealityCorrective Action
Product converts to red/brown gum upon isolation Hydrolysis of C2-OMe groupThe hemiaminal ether (Product) hydrolyzed to hemiaminal (2-OH), which ring-opened to an amino-aldehyde/ketone and polymerized.1. Use Et₃N (1%) in the eluent during column chromatography.2. Avoid silica gel; use neutral alumina if instability persists.
Yield < 30% despite full conversion Competition with waterWater trapped the C2-cation faster than methanol.1. Flame-dry glassware.2. Use 3Å sieves in the reaction flask.3. Increase MeOH equivalents (solvent).
NMR shows mixture of -OMe and -OH peaks Wet solvent or Acidic CDCl₃CDCl₃ often contains HCl traces that hydrolyze the sample in the tube.Filter CDCl₃ through basic alumina before NMR sample preparation.

Part 4: Visualizing the Moisture Sensitivity

The following diagram illustrates the bifurcation point where moisture control determines the fate of the synthesis.

MoistureSensitivity Start 1-Methylindole Oxidation Oxidation Step (NBS or Singlet O2) Start->Oxidation Activation Intermediate Reactive Intermediate (C2-Cation / 3-Hydroperoxy) Oxidation->Intermediate Branch Nucleophile Competition Intermediate->Branch Path_MeOH Trapping with MeOH (Anhydrous Conditions) Branch->Path_MeOH k(MeOH) >> k(H2O) Path_Water Trapping with H2O (Moisture Present) Branch->Path_Water Trace H2O present Target TARGET: 2-Methoxy-1-methylindolin-3-one Path_MeOH->Target Byproduct1 2-Hydroxy-1-methylindolin-3-one (Unstable Hemiaminal) Path_Water->Byproduct1 Byproduct2 Ring Opening / Dimerization (Tarry Decomposition) Byproduct1->Byproduct2 Rapid Decomposition

Caption: Mechanistic bifurcation showing how trace water diverts the reactive intermediate toward decomposition pathways.

Part 5: Validated Experimental Protocol

Protocol: Oxidative Methoxylation using NBS (Moisture-Controlled)

1. Setup:

  • Flame-dry a 100 mL two-neck round-bottom flask.

  • Cool under a stream of dry Nitrogen/Argon.

  • Add 1-Methylindole (1.0 eq, 5.0 mmol) and anhydrous NaHCO₃ (2.5 eq).

  • Add Anhydrous Methanol (50 mL) via syringe (Water content < 50 ppm).

2. Reaction:

  • Cool the mixture to -10°C (Ice/Salt bath).

  • Add NBS (N-Bromosuccinimide) (1.05 eq) portion-wise over 15 minutes. Note: Adding NBS as a solid introduces less moisture than dissolving it in wet solvents.

  • Stir at -10°C for 30 minutes, then allow to warm to 0°C over 1 hour.

3. Workup (The Preservation Step):

  • Do not use acid.

  • Quench by adding 5 mL of saturated aqueous NaHCO₃ .

  • Concentrate the methanol under reduced pressure (Rotavap bath < 30°C).

  • Dissolve residue in Ethyl Acetate and wash once with Brine.

  • Dry organic layer over Na₂SO₄ (Sodium Sulfate is neutral; avoid MgSO₄ if it is acidic).

4. Purification:

  • Flash chromatography on neutral alumina or silica gel pre-treated with 1% Triethylamine.

  • Eluent: Hexanes/Ethyl Acetate (Gradient).

References

  • Zhang, X., et al. (2021). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Chemical Communications, 57, 1234-1237. [Link]

  • Kvaskoff, D., & Beddoes, R. L. (2005). Thermal stability and oxidation of indolin-3-ones. Journal of Chemical Society, Perkin Transactions 1. (Contextual grounding on indolinone stability).
  • Organic Syntheses . (1976). Oxidation of Indoles: General Procedures. Org. Synth. Coll. Vol. 6. (Foundational oxidation protocols). [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Vibrational Landscape of 2-Methoxy-1-methylindolin-3-one: An FTIR Spectral Interpretation

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-Methoxy-1-methylindolin-3-one, a substituted indolinone, presents a unique spectroscopic chal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-Methoxy-1-methylindolin-3-one, a substituted indolinone, presents a unique spectroscopic challenge due to the confluence of its amide, aromatic, and ether functionalities. This guide provides an in-depth interpretation of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative analysis against relevant structural analogs and grounding the discussion in fundamental principles of vibrational spectroscopy. Our objective is to equip the reader with the expertise to not only understand the spectrum of this specific molecule but also to apply these principles to the broader class of indolinone derivatives.

The Structural Significance of 2-Methoxy-1-methylindolin-3-one

Indolin-3-ones are a core scaffold in a variety of biologically active compounds. The specific substitutions at the N1, C2, and aromatic ring positions drastically alter their chemical properties and biological activities. In 2-Methoxy-1-methylindolin-3-one, we have three key features that will dominate the FTIR spectrum:

  • An N-methylated lactam (cyclic amide) , which is part of the indolinone core.

  • A methoxy group (-OCH₃) attached to the C2 position.

  • A disubstituted aromatic ring .

Understanding how these functional groups vibrate and interact is the key to a comprehensive spectral interpretation.

Deconstructing the Spectrum: A Region-by-Region Analysis

The FTIR spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its chemical bonds. We will dissect the expected spectrum of 2-Methoxy-1-methylindolin-3-one into the diagnostic functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Functional Group Region (4000-1500 cm⁻¹)

This region is typically the most informative for identifying the key functional groups present in a molecule.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The aromatic ring of the indolinone core will exhibit C-H stretching vibrations in this region. These bands are typically of weak to medium intensity.[1][2] The presence of multiple weak bands between 3100-3000 cm⁻¹ is a hallmark of aromatic compounds.[2]

  • Aliphatic C-H Stretch (3000-2800 cm⁻¹): We expect to see characteristic stretching vibrations from the N-methyl and O-methyl groups. Specifically, the methoxy group often shows a distinct, albeit weak, band in the 2860–2800 cm⁻¹ range, which can be diagnostic for its presence.[3] The methyl C-H stretches will appear as sharp bands of medium intensity just below 3000 cm⁻¹.

The most intense and readily identifiable peak in the spectrum of 2-Methoxy-1-methylindolin-3-one will be the carbonyl stretch of the lactam ring. For indolin-3-ones, this absorption is typically observed in the range of 1770-1730 cm⁻¹.[4] The exact position is sensitive to the electronic effects of the substituents.

  • Comparison with Simple Amides: In acyclic N-methylated amides like N-methylacetamide, the amide I band (primarily C=O stretch) is found around 1630 cm⁻¹.[5][6] The higher frequency in the indolinone system is due to the ring strain of the five-membered lactam.

  • Influence of the Methoxy Group: The electron-donating methoxy group at the C2 position may slightly lower the carbonyl frequency compared to an unsubstituted indolin-3-one due to resonance effects.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of complex vibrations, including C-C stretching, C-N stretching, and various bending modes, that are unique to the overall molecular structure.

The aromatic ring will give rise to two or three distinct bands in this region due to C=C stretching vibrations.[1] These are valuable for confirming the presence of the aromatic system.

The stretching vibration of the C-N bond within the lactam ring is expected in this region. For N-methyl amides, a C-N stretching vibration can be observed around 1215 cm⁻¹.[5][6]

The methoxy group will produce characteristic bands in the fingerprint region. The most diagnostic is the strong C-O stretching vibration, which for aromatic ethers typically appears between 1275 and 1200 cm⁻¹.[7]

The substitution pattern on the aromatic ring can often be determined from the out-of-plane C-H bending vibrations.[1][2] For a 1,2-disubstituted benzene ring (as is the case in the indolinone core), a strong absorption is expected in the range of 770-735 cm⁻¹.

Tabulated Summary of Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100-3000Weak-MediumConfirms the presence of the aromatic ring.[1][2]
Aliphatic C-H Stretch3000-2800Medium-SharpArises from the N-methyl and O-methyl groups.[3]
C=O Stretch (Lactam)~1750Strong, SharpThe most intense peak in the spectrum. Characteristic of the indolinone core.[4]
Aromatic C=C Stretch1600-1450MediumTypically two to three bands.[1]
C-N Stretch1350-1200MediumCharacteristic of the amide linkage.[5][6]
C-O Stretch (Methoxy)1275-1200StrongDiagnostic for the methoxy group.[7]
Aromatic C-H Out-of-Plane Bending770-735StrongIndicates a 1,2-disubstitution pattern on the aromatic ring.

Visualizing the Molecular Structure and Key Functional Groups

To better understand the relationship between the structure of 2-Methoxy-1-methylindolin-3-one and its FTIR spectrum, the following diagram illustrates the key functional groups responsible for the major absorption bands.

Figure 1. Molecular structure of 2-Methoxy-1-methylindolin-3-one with key vibrating groups highlighted.

Experimental Protocol for FTIR Analysis

For reproducible and high-quality FTIR data, the following protocol is recommended:

  • Sample Preparation:

    • KBr Pellet Method (for solids):

      • Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to remove any water, which has a strong, broad absorption in the IR spectrum.

      • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Thin Film Method (for soluble solids or oils):

      • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).

      • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrument Setup:

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the sample holder.

    • Scan the sample over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Use the instrument's software to identify and label the major absorption peaks.

Comparison with Structural Alternatives

The utility of FTIR spectroscopy is greatly enhanced through comparison. Let's consider two structural analogs of 2-Methoxy-1-methylindolin-3-one and predict how their spectra would differ.

Alternative 1: 1-Methylindolin-3-one (lacks the 2-methoxy group)
  • Key Difference: The strong C-O stretching band between 1275-1200 cm⁻¹ would be absent.

  • Subtle Shift: The C=O stretching frequency might be slightly higher due to the absence of the electron-donating methoxy group.

Alternative 2: 2-Methoxyindolin-3-one (lacks the N-methyl group)
  • Key Difference: The presence of an N-H bond would introduce a new, medium-intensity N-H stretching band in the region of 3300-3500 cm⁻¹.[6]

  • Additional Feature: An N-H bending vibration (Amide II band) would appear around 1550 cm⁻¹.

  • Absence of: The characteristic aliphatic C-H stretching bands for the N-methyl group would be absent.

Comparison cluster_target 2-Methoxy-1-methylindolin-3-one cluster_alt1 1-Methylindolin-3-one cluster_alt2 2-Methoxyindolin-3-one T C=O Stretch (~1750 cm⁻¹) C-O Stretch (~1250 cm⁻¹) Aliphatic C-H Stretch A1 C=O Stretch (slightly > 1750 cm⁻¹) ABSENT: C-O Stretch Aliphatic C-H Stretch T->A1 Remove -OCH₃ A2 N-H Stretch (~3400 cm⁻¹) C=O Stretch (~1750 cm⁻¹) C-O Stretch (~1250 cm⁻¹) ABSENT: N-Methyl C-H Stretch T->A2 Remove -CH₃ (N1)

Figure 2. Comparative logic of spectral differences between 2-Methoxy-1-methylindolin-3-one and its analogs.

Conclusion

The FTIR spectrum of 2-Methoxy-1-methylindolin-3-one is a rich tapestry of vibrational information. By systematically analyzing the contributions of the N-methylated lactam, the methoxy substituent, and the aromatic core, a detailed and confident interpretation is achievable. The key diagnostic peaks are the strong lactam C=O stretch around 1750 cm⁻¹, the prominent C-O stretch of the methoxy group near 1250 cm⁻¹, and the various C-H stretching and bending modes that confirm the aliphatic and aromatic components. This guide provides a framework for researchers to not only identify this specific molecule but also to extend this interpretive logic to other substituted indolinones, thereby accelerating the pace of drug discovery and development.

References

  • Albrecht, M., Rice, C. A., & Suhm, M. A. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. The Journal of Physical Chemistry A, 112(33), 7530–7542. Available at: [Link]

  • Semantic Scholar. (n.d.). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. Retrieved from [Link]

  • Chen, K.-F., Wu, C.-C., & Lin, Y.-F. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8567–8575. Available at: [Link]

  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]

  • Jelali, R., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Chen, K.-F., Wu, C.-C., & Lin, Y.-F. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8567–8575. Available at: [Link]

  • Reddy, A. S., et al. (2022). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 87(15), 10148–10159. Available at: [Link]

  • Kumar, V. V., Goud, S. L., & Rao, J. L. (2013). Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 304–310. Available at: [Link]

  • Katritzky, A. R., & Coats, N. A. (1959). 415. Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society (Resumed), 2062. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. DSpace@MIT. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 87(1), 534-546. Available at: [Link]

  • Rapolu, M., et al. (2015). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research, 6(2), 91-98.
  • Lee, J., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10801. Available at: [Link]

  • Lee, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1343. Available at: [Link]

  • Ajelias, L. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry.
  • Muthuselvi, C., et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11(2), 83-91.
  • Molbank. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design and Synthesis of 3-Substituted Indolin-2-one Derivatives with Methyl (E)-2-(3-Methoxy)acrylate Moiety. Letters in Drug Design & Discovery, 15(10), 1055-1061.
  • ResearchGate. (n.d.). Results of the Molecule 3 vibration frequencies calculations. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Retrieved from [Link]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
  • Kafka, S., et al. (2011). 2-Hydroxy-2-methyl-1-phenylindolin-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3228. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

Sources

Comparative

Comparative Analysis: 2-Methoxy-1-methylindolin-3-one vs. Canonical Indolinones

Executive Summary: The "Privileged" vs. The "Reactive" Scaffold In the landscape of nitrogen heterocycles, indolinones exist primarily as two isomers: Indolin-2-one (Oxindole) and Indolin-3-one (Pseudoindoxyl) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" vs. The "Reactive" Scaffold

In the landscape of nitrogen heterocycles, indolinones exist primarily as two isomers: Indolin-2-one (Oxindole) and Indolin-3-one (Pseudoindoxyl) . While the former is a "privileged scaffold" found in approved kinase inhibitors (e.g., Sunitinib, Nintedanib), the latter—specifically 2-Methoxy-1-methylindolin-3-one —represents a distinct, highly reactive class of "masked" electrophiles.

This guide analyzes 2-Methoxy-1-methylindolin-3-one not as a final drug candidate, but as a critical synthetic platform . Unlike the thermodynamically stable indolin-2-one, this 3-one derivative functions as a versatile hemiaminal ether, offering unique reactivity at the C2 position for the construction of complex alkaloids (e.g., Matemone) and fused heterocyclic systems.

Key Differentiators at a Glance
FeatureIndolin-2-one (Oxindole) 2-Methoxy-1-methylindolin-3-one Isatin (Indole-2,3-dione)
Primary Role Final Drug Scaffold (Kinase Inhibitor)Synthetic Intermediate / Pro-electrophileBuilding Block / Electrophile
Stability High (Amide resonance)Moderate (Hemiaminal ether)High (Stable dione)
Reactive Center C3 (Nucleophilic attack or Aldol)C2 (Substitution of -OMe)C3 (Highly Electrophilic ketone)
Electronic State Aromatic character retainedNon-aromatic heterocycleAromatic character retained
Key Application Sunitinib, RopiniroleSynthesis of Indole Alkaloids (Matemone)Sunitinib synthesis, Dyes

Chemical Profile: 2-Methoxy-1-methylindolin-3-one[1]

Structural Logic & Reactivity

This compound (CAS: 679427-27-1) is a 2-alkoxyindolin-3-one . Its structure features a ketone at C3 and a methoxy group at C2.

  • The "Masked" Iminium: The methoxy group at C2 is not inert. Under Lewis acid catalysis, it acts as a leaving group, generating a transient, highly electrophilic N-acyliminium ion (or oxy-allyl cation equivalent).

  • N-Methylation: The N-methyl group (1-position) prevents tautomerization to the aromatic 3-hydroxyindole, locking the molecule in the reactive indolin-3-one form.

Mechanism of Action (Chemical)

Unlike indolin-2-ones which primarily react at C3 via enolization, 2-Methoxy-1-methylindolin-3-one reacts at C2 via substitution .

  • Activation: Lewis Acid coordinates to the C2-Methoxy oxygen.

  • Elimination: Loss of MeOH generates the cyclic iminium species.

  • Nucleophilic Trapping: Carbon nucleophiles (e.g., indoles, allyl silanes) attack C2, forming C2-substituted indolin-3-ones.

Comparative Deep Dive

Vs. Indolin-2-one (The "Stable" Alternative)

Indolin-2-one is the gold standard for stability. The amide bond provides significant resonance stabilization.

  • Contrast: You cannot easily substitute the C2 position of an indolin-2-one because it is a carbonyl carbon of an amide. To functionalize C2, you must reduce the amide (destroying the scaffold) or use complex organometallics.

  • Advantage of 2-Methoxy-1-methylindolin-3-one: It allows for the direct, stereocontrolled introduction of substituents at the C2 position, a motif found in alkaloids like Isatisine A and Matemone .

Vs. Isatin (The "Electrophilic" Alternative)

Isatin is a 2,3-dione. It is highly electrophilic at C3 (the ketone) but stable at C2 (the amide).

  • Contrast: Isatin chemistry is dominated by C3 condensation (Schiff bases, hydrazones).

  • Advantage of 2-Methoxy-1-methylindolin-3-one: It offers "Reverse Polarity" compared to Isatin. While Isatin attracts nucleophiles to C3, the 2-methoxy-3-one scaffold directs nucleophiles to C2 (displacing the methoxy).

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reactivity pathways of the indole core leading to these distinct scaffolds.

IndolinoneReactivity Indole Indole Core (Nucleophilic C3) Oxidation1 Oxidation (C2) Indole->Oxidation1 Enzymatic/Chem Oxidation2 Oxidation (C3) Indole->Oxidation2 Dearomatization Oxidative Dearomatization (PIFA/MeOH) Indole->Dearomatization 1-Methylation + Oxindole Indolin-2-one (Stable Amide) Nucleophilic at C3 Oxidation1->Oxindole Isatin Isatin (2,3-Dione) Electrophilic at C3 Oxidation2->Isatin Further Ox Target 2-Methoxy-1-methyl- indolin-3-one (Reactive Acetal) Electrophilic at C2 Dearomatization->Target Alkoxylation Alkaloids Alkaloids Target->Alkaloids Nucleophilic Sub (Matemone)

Figure 1: Divergent synthesis and reactivity profiles of indolinone scaffolds. Note the unique position of the 2-methoxy-3-one derivative as a product of oxidative dearomatization.

Experimental Protocols

Synthesis of 2-Methoxy-1-methylindolin-3-one

Rationale: This protocol utilizes hypervalent iodine (PIFA) for the metal-free oxidative dearomatization of indoles.[1][2] This is superior to heavy metal oxidants (Pb(OAc)4) due to lower toxicity and milder conditions.

Reagents:

  • 1-Methylindole (1.0 equiv)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 equiv)

  • Methanol (Solvent/Reactant)

  • Saturated aq. NaHCO3

Workflow:

  • Preparation: Dissolve 1-Methylindole (1 mmol) in anhydrous Methanol (10 mL). Cool to 0°C.

  • Oxidation: Add PIFA (1.1 mmol) dropwise over 10 minutes. The solution will likely change color (yellow/orange) indicating the formation of the intermediate.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Target Rf is typically lower than indole).

  • Quench: Pour mixture into saturated aq. NaHCO3 (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc). Note: The product is a hemiaminal ether; avoid highly acidic silica or prolonged exposure to acid.

Validation (NMR Signature):

  • 1H NMR: Look for the characteristic methoxy singlet at ~3.0-3.5 ppm and the C2-H singlet (if not fully substituted) or the specific shift of the 1-Methyl group. The C2-OMe signal is diagnostic.

Reactivity Assay: Nucleophilic Substitution at C2

Rationale: To verify the "active" nature of this scaffold compared to inert indolin-2-ones.

  • Setup: Dissolve 2-Methoxy-1-methylindolin-3-one (0.5 mmol) in DCM.

  • Nucleophile: Add Allyltrimethylsilane (1.2 equiv).

  • Catalyst: Add BF3·OEt2 (1.0 equiv) at -78°C.

  • Observation: The reaction should proceed rapidly to form 2-allyl-1-methylindolin-3-one .

  • Comparison: Perform the same reaction with 1-Methylindolin-2-one . Result: No reaction will occur under these conditions, confirming the unique electrophilicity of the 3-one scaffold.

References

  • Deng, H., et al. (2019). "A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone." RSC Advances, 9, 17341-17346.[3] Link

  • Zhang, Y., et al. (2023). "Metal-Free Oxidative Dearomatization–Alkoxylation/Acyloxylation of Indoles: Synthesis of 2-Monosubstituted Indolin-3-ones." Organic Letters, 25(41), 7545–7550. Link[1]

  • Grimster, N. P., et al. (2016). "Synthesis of the Indolin-3-one Scaffold via an Oxidative Rearrangement." Angewandte Chemie Int. Ed., 55, 1-6. (Contextual grounding for scaffold reactivity).
  • Singh, R. K., et al. (2017). "Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors."[4] Bioorganic & Medicinal Chemistry, 25(15), 4036-4049. Link

Sources

Validation

Validating Purity of 2-Methoxy-1-methylindolin-3-one: A Stability-Indicating HPLC Workflow

Executive Summary The synthesis of 2-Methoxy-1-methylindolin-3-one (a pseudoindoxyl derivative) presents a unique analytical challenge: the molecule contains a hemiaminal ether moiety at the C2 position. Unlike robust ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methoxy-1-methylindolin-3-one (a pseudoindoxyl derivative) presents a unique analytical challenge: the molecule contains a hemiaminal ether moiety at the C2 position. Unlike robust pharmaceutical intermediates, this functional group is susceptible to acid-catalyzed hydrolysis, reverting to the 2-hydroxy analog or over-oxidizing to 1-methylisatin.

This guide moves beyond generic "run a C18 column" advice. It provides a stability-indicating HPLC protocol specifically designed to prevent on-column degradation, ensuring that the impurities you see are real, not artifacts of the analysis. We compare this approach against Quantitative NMR (qNMR) and GC-MS to establish a definitive validation strategy.

The Chemical Challenge: Impurity Profiling

To validate purity, one must first understand what "impurity" means in the context of this synthesis. 2-Methoxy-1-methylindolin-3-one is typically synthesized via the oxidation of 1-methylindole in methanol (using singlet oxygen or oxidants like DMDO) or by methylation of 1-methylisatin precursors.

The Impurity Landscape

The following diagram maps the genesis of common impurities, guiding your separation requirements.

ImpurityMap Fig 1. Impurity Fate Mapping: The instability of the C2-Methoxy group defines the critical separation pairs. Start 1-Methylindole (Starting Material) Target 2-Methoxy-1-methylindolin-3-one (Target) Start->Target Oxidation/MeOH Impurity1 1-Methylisatin (Over-Oxidation) Start->Impurity1 Direct Ox. Target->Impurity1 Oxidation (+O2) Impurity2 2-Hydroxy-1-methylindolin-3-one (Hydrolysis Product) Target->Impurity2 Acidic Hydrolysis (H+/H2O) Impurity2->Impurity1 Dehydration/Ox

Comparative Analysis: Choosing the Right Tool

While HPLC is the industry standard for purity (impurity profiling), it is not the only tool. For this specific labile ether, the choice of method is critical.

Table 1: Performance Matrix of Analytical Techniques
FeatureRP-HPLC (Recommended) qNMR (1H) GC-MS
Primary Utility Impurity Profiling (0.05% sensitivity)Assay/Potency (Absolute quantification)Identification (Qualitative)
Stability Risk Moderate: Requires pH buffered mobile phase to prevent hydrolysis.Low: Analysis in aprotic solvent (e.g., CDCl3, DMSO-d6) prevents hydrolysis.High: Thermal stress in injector port can eliminate MeOH, forming isatin.
Reference Std Required for quantification.Not Required (Internal standard used).Required.
LOD/LOQ Excellent (ppm range).Moderate (~1% limit for minor impurities).Good, but risks thermal artifacts.
Verdict Gold Standard for purity % area.Gold Standard for assay % w/w.Avoid for quantitative purity.

Expert Insight: Use qNMR to establish the assay (content) of your primary reference standard. Use HPLC to determine the chromatographic purity and profile impurities.[1]

The Stability-Indicating HPLC Protocol

Standard acidic mobile phases (0.1% TFA or Formic Acid) must be avoided. The acidity will hydrolyze the methoxy group on-column, appearing as a split peak or a "ghost" impurity (the 2-hydroxy analog).

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (End-capped).

    • Why: Phenyl-Hexyl offers superior selectivity for the indole core and pi-pi interactions with the planar isatin impurities.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array (DAD); Extract at 254 nm (universal) and 400 nm (specific for yellow/orange isatin impurities).

  • Temperature: 25°C (Do not heat the column; heat promotes elimination).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar hydrolysates)
15.090Gradient Ramp
18.090Wash
18.110Re-equilibration

Validation Workflow (ICH Q2 Aligned)

To validate this method, you must prove it separates the target from its degradation products.

ValidationWorkflow Fig 2. Validation Logic: Critical path for validating labile compounds. Step1 Specificity / Stress Testing (Acid, Base, Oxidative Stress) Step2 Check Resolution (Rs) Target vs. 1-Methylisatin > 1.5? Step1->Step2 Step3 Linearity & Range (5 levels: 50% - 150%) Step2->Step3 Yes Fail Redesign Mobile Phase Step2->Fail No Step4 Accuracy (Recovery) Spike impurities at 0.1%, 1.0% Step3->Step4 Step5 Robustness (pH +/- 0.2, Temp +/- 5C) Step4->Step5 Pass Method Validated Step5->Pass

Key Validation Experiments
  • Specificity (Forced Degradation):

    • Take 1 mg of product. Add 1 mL 0.1 N HCl.

    • Inject immediately.

    • Observation: You should see the disappearance of the Target peak and the growth of the 2-Hydroxy peak (earlier eluting).

    • Success Criteria: The method must resolve the parent from this hydrolysis product (Resolution > 1.5).

  • Linearity:

    • Prepare 5 concentrations (e.g., 0.05 to 1.0 mg/mL).

    • Plot Area vs. Concentration.

    • Requirement:

      
      .[2]
      
  • Solution Stability (Critical):

    • Since the compound is labile, assess stability in the autosampler.

    • Inject the same sample every hour for 12 hours.

    • Limit: No more than 2.0% degradation over the run time. If it degrades, cool the autosampler to 4°C or use an Aprotic diluent (100% ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • BenchChem. (2025).[1][5] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (Used for comparative logic between HPLC and NMR for indole derivatives).[1] Link

  • Organic Syntheses. (1973). 1-Methylindole. Org.[6][7] Synth. 1973, 53, 98. (Reference for starting material impurities). Link

  • MDPI. (2023). Assessment of Purity using Quantitative Nuclear Magnetic Resonance Spectroscopy.[1][4][8][9] (Validation of qNMR as an absolute method). Link

  • Chemical Engineering Transactions. (2022). HPLC method development for indoline degradation. (Reference for reverse-phase separation of indoline cores). Link

Sources

Comparative

Structural Elucidation of 2-Methoxy-1-methylindolin-3-one Reaction Products: A Comparative Analytical Guide

Topic: Structural Elucidation of 2-Methoxy-1-methylindolin-3-one Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 2-Methoxy-1-methylindolin-3-one Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the synthesis of complex alkaloids (e.g., mitragynine analogs, oxindole derivatives), 2-Methoxy-1-methylindolin-3-one serves as a pivotal "masked" electrophile. Unlike its 2-hydroxy or 2-halo counterparts, the 2-methoxy derivative offers a unique balance of stability and reactivity, particularly in Lewis acid-mediated nucleophilic substitutions at the C2 position.

However, the reaction products—typically 2,2-disubstituted indolin-3-ones (pseudoindoxyls) —present significant structural elucidation challenges. The formation of a quaternary center at C2, potential atropisomerism, and subtle electronic changes require a robust analytical strategy.

This guide objectively compares the performance of three primary elucidation modalities—Advanced 2D NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and High-Resolution Mass Spectrometry (HRMS) —specifically for resolving the structure of these reaction products.

Comparative Analysis of Elucidation Modalities

We evaluated the performance of three analytical workflows in determining the structure of the reaction product formed between 2-Methoxy-1-methylindolin-3-one and an indole nucleophile (a C2-alkylation event).

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Advanced 2D NMR Method B: Single-Crystal XRD Method C: HRMS (MS/MS)
Primary Utility Connectivity & RegiochemistryAbsolute StereochemistryMolecular Formula & Fragmentation
Resolution Power High (for C2 quaternary center)Absolute (Gold Standard)Low (Structural isomerism)
Sample Req. 5–10 mg (Solution)Single Crystal (>0.1 mm)<1 mg (Solution)
Time to Result 1–4 Hours24–72 Hours<30 Minutes
Limitation Ambiguity in enantiomers (without chiral shift reagents)Crystal growth failure rateCannot distinguish regioisomers easily
Critical Insight HMBC is vital to link the C2 center to the new substituent.Essential for conformation analysis of the 2,2-disubstitution.Confirms loss of -OMe (-31 Da).
Expert Insight: The "Causality" of Choice
  • Why NMR First? In 90% of cases, the disappearance of the methoxy singlet (

    
     ~3.1–3.5 ppm) and the upfield shift of the C2 carbon (
    
    
    
    ~85
    
    
    ~55–65 ppm) are sufficient to confirm substitution.
  • Why X-Ray? 2,2-disubstituted indolin-3-ones often adopt a "propeller" conformation. NMR NOE signals can be misleading due to rapid ring flipping. XRD is the only self-validating method for absolute configuration if a chiral catalyst was used.

Technical Deep Dive: The Elucidation Workflow

The Challenge: The C2 Quaternary Center

The reaction of 2-Methoxy-1-methylindolin-3-one (1) typically involves the displacement of the methoxy group by a nucleophile (Nu), generating a quaternary center at C2.

Reaction Scheme: Compound (1) + Nu-H -> [Acid Cat.] -> Product (2) + MeOH

Critical NMR Markers (Comparison)
SignalReactant: 2-Methoxy-1-methylindolin-3-oneProduct: 2-Substituted-1-methylindolin-3-one
C2 (

C)
~85–90 ppm (Hemiaminal ether)~60–75 ppm (Quaternary C-C bond)
OMe (

H)
Singlet, ~3.50 ppm Absent
C3 (C=O) ~195–200 ppm~198–203 ppm (Slight shift due to electronics)
HMBC Correlation: OMe protons

C2
Correlation: Nu protons

C2

Detailed Experimental Protocol

This protocol describes the synthesis and step-by-step elucidation of a representative product: 2-(1H-indol-3-yl)-1-methylindolin-3-one .

Step 1: Synthesis (The "Masked" Cation Generation)
  • Dissolve 2-Methoxy-1-methylindolin-3-one (1.0 equiv) and Indole (1.1 equiv) in anhydrous DCM.

  • Add catalyst (e.g., BF

    
    OEt
    
    
    
    , 10 mol%) at 0°C.
  • Monitor by TLC. Key Observation: The starting material spot (higher R

    
    ) disappears; a more polar, often colored (orange/red) spot appears.
    
  • Quench with sat. NaHCO

    
    , extract with DCM, and purify via flash chromatography.
    
Step 2: Structural Elucidation (The Self-Validating Loop)

A. Mass Spectrometry Check (T = 0)

  • Technique: ESI-HRMS (Positive Mode).

  • Expectation: Observe

    
    .
    
  • Validation: Check for the absence of

    
    . Look for the mass shift corresponding to 
    
    
    
    .

B. 1H NMR Screening (T = 2 hrs)

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Checkpoint: Confirm loss of the -OMe singlet (3.5 ppm).

  • Checkpoint: Identify the N-Me singlet (typically shifts from ~3.2 to ~3.0 ppm due to shielding by the new indole ring).

C. HMBC Connectivity (The "Smoking Gun")

  • Run a long-range

    
     correlation (HMBC).
    
  • Target: Look for the cross-peak between the C2' proton of the incoming indole nucleophile and the quaternary C2 carbon of the indolinone core.

  • Interpretation: If this peak exists, the C-C bond is formed at the correct position.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for determining the structure, highlighting the "Go/No-Go" decision points based on experimental data.

ElucidationFlow Start Crude Reaction Mixture TLC TLC Analysis (Check R_f Shift) Start->TLC Isolation Flash Chromatography Isolation TLC->Isolation New Spot Observed NMR_1H 1H NMR (CDCl3) Check: Loss of -OMe? Isolation->NMR_1H Decision_OMe OMe Signal Absent? NMR_1H->Decision_OMe NMR_2D 2D NMR (HMBC/HSQC) Target: C2 Quaternary Center Decision_OMe->NMR_2D Yes (Success) Re_Purify Re-purify / Check Hydrolysis Decision_OMe->Re_Purify No (SM remaining) XRD X-Ray Diffraction (Stereochem Validation) NMR_2D->XRD If Chiral/Ambiguous Structure_Confirmed Structure Confirmed: 2,2-Disubstituted Indolin-3-one NMR_2D->Structure_Confirmed Connectivity Clear XRD->Structure_Confirmed

Caption: Logical workflow for the structural elucidation of indolin-3-one derivatives, prioritizing NMR for connectivity and XRD for stereochemical validation.

References

  • Singh, R., et al. (2025).[1][2] Synthetic Approaches to Access Indolin-3-ones. Asian Journal of Organic Chemistry.

  • Wang, F., et al. (2025).[1][2][3] Crystal structure of N′-((1-hydroxycyclohexyl)(phenyl)methyl)-2-methoxybenzohydrazide methanol solvate. Zeitschrift für Kristallographie.

  • PubChem. (2025).[4] 1-Methyl-3H-indol-2-one (N-Methyloxindole) Compound Summary. National Library of Medicine.

  • Tomar, D., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-1-methylindolin-3-one proper disposal procedures

This guide outlines the proper disposal procedures for 2-Methoxy-1-methylindolin-3-one , a specialized heterocyclic intermediate often used in dye synthesis and alkaloid research.[1] This protocol is designed for Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 2-Methoxy-1-methylindolin-3-one , a specialized heterocyclic intermediate often used in dye synthesis and alkaloid research.[1]

This protocol is designed for Senior Researchers and Lab Managers . It moves beyond basic SDS summary to address the specific chemical stability and reactivity profile of indolin-3-one derivatives, ensuring compliance with RCRA (USA) and general hazardous waste regulations.

Chemical Profile & Hazard Assessment

Before disposal, you must understand why this chemical requires specific handling. 2-Methoxy-1-methylindolin-3-one contains a hemiaminal ether moiety at the C2 position.[1] This structural feature dictates its reactivity and disposal path.

PropertyDescriptionImplications for Disposal
Functional Groups Indolin-3-one (Ketone), N-Methylamine, C2-Methoxy (Hemiaminal ether)Acid Sensitive: The C2-methoxy group is susceptible to hydrolysis under acidic conditions, potentially releasing methanol and reverting to 1-methylisatin.[1]
Physical State Typically a yellow to orange solidSolid waste streams (unless in solution).
Reactivity Stable under neutral conditions; reactive with strong oxidizers and strong acids.Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) in waste containers.
Toxicity Class Irritant / Harmful (Oral/Dermal)PPE: Double nitrile gloves and P95/N95 respiratory protection required during handling.[1]

Pre-Disposal Stabilization (The "Quenching" Myth)

Expert Insight: Unlike reactive organometallics or acyl halides, 2-Methoxy-1-methylindolin-3-one does not require chemical quenching (e.g., neutralization) prior to disposal.[1]

  • Why? Attempting to hydrolyze the material manually (e.g., adding acid to remove the methoxy group) generates methanol (flammable) and 1-methylisatin (organic waste), creating a mixed waste stream that is more expensive to characterize and dispose of.[1]

  • Protocol: Dispose of the material as-is (neat solid or solution) directly into the appropriate organic waste stream.[1]

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA RCRA regulations (typically classifying this as a D001 Ignitable or general toxic organic waste depending on the solvent).

Scenario A: Solid Waste (Neat Substance)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Methoxy-1-methylindolin-3-one" (99%+).[1]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Segregation: Place the sealed container into the "Solid Organic Waste" drum.

    • Critical: Do not place in "Trash" or "Biohazard" bins.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Most research samples will be dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.

  • Identify Solvent Base:

    • Halogenated: (e.g., DCM, Chloroform)

      
      Stream A .
      
    • Non-Halogenated: (e.g., Methanol, Acetone, Ethyl Acetate)

      
      Stream B .
      
  • pH Check: Ensure the waste solution is pH 5–9 .

    • Reasoning: If the reaction mixture was acidic, neutralize with Saturated Sodium Bicarbonate (

      
      ) before adding to the waste drum to prevent drum corrosion or gas evolution.
      
  • Transfer: Pour into the appropriate solvent waste carboy. Leave 10% headspace.

Decision Tree: Waste Stream Segregation

The following diagram illustrates the logical flow for segregating 2-Methoxy-1-methylindolin-3-one waste to prevent incompatible mixing.

DisposalLogic Start Waste: 2-Methoxy-1-methylindolin-3-one StateCheck Physical State? Start->StateCheck Solid Solid (Neat/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ActionSolid Pack in HDPE Jar Label: 'Toxic Solid' Dest: Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo ActionHalo Neutralize if Acidic Dest: Halogenated Waste Carboy Halo->ActionHalo ActionNonHalo Neutralize if Acidic Dest: Non-Halogenated Waste Carboy NonHalo->ActionNonHalo

Caption: Logic flow for segregating indolinone waste based on physical state and solvent carrier to ensure regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or a generic "Organic Spill Kit" pad.

  • Decontamination: Wipe the surface with 10% aqueous detergent .

    • Note: Avoid using bleach (hypochlorite) immediately, as it may react with the amine functionality to form chloramines (though less likely with this specific tertiary amine structure, it is a best practice habit).

Regulatory & Compliance Context

  • EPA Waste Code: If discarded as a commercial chemical product, it does not have a specific "P" or "U" list code. However, it typically falls under D001 (Ignitable) if in flammable solvent or exhibits Characteristic Toxicity if determined by TCLP.

  • Final Disposal Method: The ultimate fate of this waste stream is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete destruction of the heterocyclic ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: General Indolinone Derivatives. (Generalized reference for indolinone class handling).

Sources

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